KS-58
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C64H89FN12O14S2 |
|---|---|
Molekulargewicht |
1333.6 g/mol |
IUPAC-Name |
2-[(1S,4S,7S,13S,16S,19S,22S,25R,28S,31S)-28-butyl-16-[(4-fluorophenyl)methyl]-22-heptyl-19-(hydroxymethyl)-4-(1H-indol-3-ylmethyl)-3,6,12,15,18,21,24,27,30,36,40-undecaoxo-42,46-dithia-2,5,11,14,17,20,23,26,29,35,39-undecazatetracyclo[23.15.7.07,11.031,35]heptatetracontan-13-yl]acetic acid |
InChI |
InChI=1S/C64H89FN12O14S2/c1-3-5-7-8-9-18-44-56(83)73-48(35-78)60(87)70-45(31-38-21-23-40(65)24-22-38)58(85)72-47(33-54(80)81)64(91)77-28-13-20-52(77)63(90)71-46(32-39-34-67-42-17-11-10-15-41(39)42)59(86)74-49-36-92-29-14-30-93-37-50(61(88)68-44)75-57(84)43(16-6-4-2)69-62(89)51-19-12-27-76(51)53(79)25-26-66-55(49)82/h10-11,15,17,21-24,34,43-52,67,78H,3-9,12-14,16,18-20,25-33,35-37H2,1-2H3,(H,66,82)(H,68,88)(H,69,89)(H,70,87)(H,71,90)(H,72,85)(H,73,83)(H,74,86)(H,75,84)(H,80,81)/t43-,44-,45-,46-,47-,48-,49+,50-,51-,52-/m0/s1 |
InChI-Schlüssel |
GMYHLYYDPRAGER-KHWZEQBASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
KS-58 discovery and synthesis pathway
An In-Depth Technical Guide to KS-58: Discovery, Synthesis, and Therapeutic Potential
Abstract
Mutations in the K-Ras oncogene, particularly the G12D mutation, are prevalent in many aggressive cancers, including pancreatic and colorectal cancers. For decades, K-Ras was considered "undruggable" due to its smooth surface and high affinity for GTP. This compound has emerged as a pioneering bicyclic peptide capable of selectively inhibiting the K-Ras(G12D) mutant.[1][2][3] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Development
This compound was developed as an optimized derivative of KRpep-2d, an artificial cyclic peptide that was the first to selectively inhibit K-Ras(G12D).[1][2] The generation of this compound involved a strategic, multi-step process aimed at enhancing biological activity and stability:
-
Structure-Based Design : Researchers utilized X-ray crystal structure data of the parent peptide, KRpep-2d, to identify amino acid residues suitable for substitution.[4]
-
Systematic Substitution : A series of peptides with single amino acid substitutions, including unnatural amino acids, were synthesized.[4]
-
Binding Affinity Screening : The synthesized derivatives were evaluated for their binding activity to the recombinant K-Ras(G12D) protein.[4]
-
Optimization : Promising substitutions were combined to create new derivatives. This compound, a bicyclic peptide with unnatural amino acids, was identified as the most potent derivative, demonstrating superior cell growth suppression and significant resistance to protease degradation.[4]
This systematic approach led to the first K-Ras(G12D)-selective inhibitory peptide to demonstrate anti-cancer activity in vivo.[1][2]
Synthesis Pathway
This compound is synthesized using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS).[5] This is a standard and widely-used method for creating custom peptides. The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
Caption: Generalized workflow for the synthesis of this compound via Fmoc-SPPS.
Experimental Protocol: Peptide Synthesis
While the exact, step-by-step protocol for this compound is proprietary, a general procedure based on the cited methodology is as follows:[5]
-
Resin Preparation : A suitable resin (e.g., Rink Amide) is swelled in a solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling : The C-terminal Fmoc-protected amino acid is coupled to the resin using a coupling agent (e.g., HBTU) and a base (e.g., DIEA) in DMF.
-
Fmoc Deprotection : The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF.
-
Sequential Coupling : Steps 2 and 3 are repeated for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection : Once the linear sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Cyclization : The linear peptide undergoes two separate intramolecular cyclization reactions to form the characteristic bicyclic structure.
-
Purification : The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification : The final product's identity and purity are confirmed by mass spectrometry (MS) and NMR.[6]
Mechanism of Action and Signaling Pathway
This compound functions by directly targeting and inhibiting the K-Ras(G12D) mutant protein. Molecular dynamics simulations and in vitro data indicate that this compound is cell-permeable.[1][2][4] Once inside the cell, it binds to both the GDP- and GTP-bound forms of K-Ras(G12D), preventing its interaction with downstream effector proteins such as RAF, thereby inhibiting the canonical MAPK/ERK signaling pathway and suppressing cell proliferation.[6][7]
Caption: this compound inhibits the K-Ras(G12D) signaling cascade.
Quantitative Biological Data
This compound has demonstrated potent and selective activity against K-Ras(G12D)-mutated cancer cells in a variety of assays.
Table 1: Binding Affinity and Cellular Activity of this compound
| Parameter | Cell Line | K-Ras Mutation | Value | Reference |
|---|---|---|---|---|
| Binding Affinity (Ki) | N/A | G12D | 22 nM | [6][7] |
| Cell Growth Suppression | A427 (Lung) | G12D | 21.1% of control @ 30 µM | [4][6][7] |
| PANC-1 (Pancreas) | G12D | 50.1% of control @ 30 µM | [1][6][7] | |
| CT26 (Colorectal) | G12D | ~50% inhibition @ 30 µM | [5] | |
| A549 (Lung) | G12S | Weaker than G12D cells | [4][6][7] | |
| MIA PaCa-2 (Pancreas) | G12C | Weaker than G12D cells | [4][6][7] | |
| Capan-1 (Pancreas) | G12V | Weaker than G12D cells | [4][6][7] | |
| ERK Phosphorylation | A427 (Lung) | G12D | Reduced to 26.0% @ 30 µM | [4][6][7] |
| | PANC-1 (Pancreas) | G12D | Reduced to 57.6% @ 30 µM |[4][6][7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Mouse Xenograft | PANC-1 (Subcutaneous) | This compound (IV injection) | Exhibited anti-cancer activity | [1] |
| Mouse Xenograft | PANC-1 (Orthotopic) | This compound (IV injection) | Exhibited anti-cancer activity | [1] |
| Mouse Xenograft | PANC-1 | This compound + Gemcitabine | Improved anti-cancer activity | [1][2] |
| Mouse Allograft | CT26 | this compound | Suppressed tumor growth |[5] |
Key Experimental Protocols
Cell Proliferation Assay
The anti-proliferative activity of this compound is typically measured using a luminescence-based assay that quantifies ATP content, which correlates with cell viability.[5]
-
Cell Seeding : Cancer cells (e.g., A427, PANC-1, CT26) are seeded into 96-well plates and incubated to allow for attachment.
-
Treatment : Cells are treated with various concentrations of this compound (e.g., up to 30 µM) or a vehicle control (e.g., DMSO).
-
Incubation : Plates are incubated for a set period (e.g., 72 hours).
-
Lysis and Detection : A reagent such as CellTiter-Glo® is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Quantification : Luminescence is measured using a plate reader. The results are expressed as a percentage of the vehicle-treated control.
In Vivo Xenograft Study
The anti-tumor efficacy of this compound in vivo is assessed using mouse models.[1]
-
Cell Implantation : Human cancer cells (e.g., PANC-1) are injected subcutaneously or orthotopically into immunodeficient mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment Administration : Mice are randomized into treatment groups. This compound is administered, typically via intravenous (IV) injection, at a specified dose and schedule. A control group receives a vehicle solution.
-
Monitoring : Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint Analysis : At the end of the study, tumors are excised and weighed. They may also be processed for further analysis, such as immunohistochemistry to assess biomarkers like ERK phosphorylation.
Conclusion
This compound represents a significant breakthrough in the challenging field of targeting K-Ras mutations. As a cell-permeable, bicyclic peptide, it selectively binds to and inhibits K-Ras(G12D), leading to the suppression of downstream signaling and potent anti-tumor activity in preclinical models.[1][5] The data summarized herein underscore the potential of this compound as a valuable lead molecule for the development of novel therapies against K-Ras(G12D)-driven cancers.[1][2] Further studies on its nanoformulation, pharmacokinetics, and potential for synergistic combinations with other anticancer agents are warranted.[5][8]
References
- 1. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The K-Ras(G12D)-inhibitory peptide this compound suppresses growth of murine CT26 colorectal cancer cell-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. K-Ras G12D inhibitor this compound | Probechem Biochemicals [probechem.com]
- 7. K-Ras G12D inhibitor this compound|CAS |DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
The Bicyclic Peptide KS-58: A Technical Guide to its Interaction with Oncogenic K-Ras(G12D)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of KS-58, a first-in-class bicyclic peptide inhibitor that selectively targets the oncogenic K-Ras(G12D) protein. This guide details the binding affinity of this compound, its effects on downstream signaling pathways, and comprehensive protocols for key experimental procedures used to characterize its activity.
Executive Summary
Mutations in the K-Ras oncogene are prevalent in many aggressive cancers, with the G12D mutation being one of the most common. For decades, K-Ras was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep binding pockets on its surface. This compound represents a significant advancement in the field, demonstrating selective binding to K-Ras(G12D) and inhibition of its downstream oncogenic signaling. This peptide-based inhibitor enters cells and disrupts the interaction between K-Ras(G12D) and its effector proteins, leading to reduced cell proliferation in cancer models.[1][2][3] This guide serves as a core technical resource for researchers engaged in the study of K-Ras inhibitors and the development of novel cancer therapeutics.
Quantitative Data: Binding Affinity and Cellular Activity
This compound has been characterized by its high-affinity binding to K-Ras(G12D) and its potent effects on cancer cell lines harboring this specific mutation. The following tables summarize the key quantitative data available for this compound.
Table 1: Binding Affinity of this compound to K-Ras(G12D)
| Parameter | Value | Method |
| Binding Affinity (Kᵢ) | 22 nM | Not Specified |
This table summarizes the reported binding affinity of this compound for its target, K-Ras(G12D).[1][4]
Table 2: In Vitro Cellular Activity of this compound at 30 µM
| Cell Line | K-Ras Mutation | Cancer Type | Growth Suppression (%) | p-ERK Reduction (%) |
| A427 | G12D | Lung Carcinoma | 78.9% | 74.0% |
| PANC-1 | G12D | Pancreas Carcinoma | 49.9% | 42.4% |
| CT26 | G12D | Colorectal Carcinoma | ~50% | Significant Down-regulation |
| A549 | G12S | Lung Carcinoma | Weaker Activity | Not Specified |
| MIA PaCa-2 | G12C | Pancreas Carcinoma | Weaker Activity | Not Specified |
| Capan-1 | G12V | Pancreas Carcinoma | Weaker Activity | Not Specified |
| H1975 | WT | Lung Carcinoma | Weaker Activity | Not Specified |
This table outlines the cellular efficacy of this compound in various cancer cell lines, highlighting its selectivity for cells with the K-Ras(G12D) mutation.[1][4][5]
Signaling Pathways and Mechanisms of Action
This compound functions by directly binding to the K-Ras(G12D) protein, thereby inhibiting its ability to interact with downstream effector proteins. This disruption is critical as the K-Ras(G12D) mutation locks the protein in a constitutively active, GTP-bound state, leading to persistent activation of pro-proliferative signaling pathways. The primary pathway inhibited by this compound is the MAPK/ERK pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are representative of standard techniques used in the field.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol describes a method to determine the binding kinetics and affinity (Kᵢ/Kᴅ) of this compound to purified K-Ras(G12D) protein.
-
Protein Immobilization:
-
Recombinantly express and purify human K-Ras(G12D) protein (residues 1-169).
-
Use a CM5 sensor chip and activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the K-Ras(G12D) protein (at ~50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 8000-10000 response units (RU).
-
Deactivate remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound (e.g., 0 nM to 500 nM) in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
-
Inject the this compound dilutions over the K-Ras(G12D) and a reference flow cell (deactivated with ethanolamine (B43304) only) at a flow rate of 30 µL/min.
-
Monitor the association and dissociation phases for 180 seconds and 300 seconds, respectively.
-
Regenerate the sensor surface between cycles with a short pulse of 10 mM glycine-HCl, pH 2.5.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active channel data.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ). The inhibitor constant (Kᵢ) can be derived from this data.
-
Cell Proliferation Assay (MTS/MTS Assay)
This protocol measures the effect of this compound on the viability and proliferation of K-Ras(G12D) mutant cancer cells.
-
Cell Plating:
-
Culture PANC-1 or A427 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture media (e.g., 0 µM to 100 µM).
-
Replace the media in the 96-well plate with the media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO or PBS).
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Add 20 µL of a CellTiter 96 AQueous One Solution Reagent (or similar MTS/MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Western Blot for p-ERK Inhibition
This protocol assesses the ability of this compound to inhibit downstream K-Ras signaling by measuring the phosphorylation level of ERK.
-
Cell Treatment and Lysis:
-
Seed PANC-1 or A427 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Treat the cells with this compound (e.g., at 30 µM) or vehicle control for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.
-
Visualized Workflows and Relationships
Understanding the experimental and logical flow is crucial for drug development. The following diagrams, created using the DOT language, illustrate these processes.
References
- 1. K-Ras G12D inhibitor this compound | Probechem Biochemicals [probechem.com]
- 2. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. K-Ras G12D inhibitor this compound|CAS |DC Chemicals [dcchemicals.com]
- 5. The K-Ras(G12D)-inhibitory peptide this compound suppresses growth of murine CT26 colorectal cancer cell-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of KS-58: A K-Ras(G12D) Inhibitory Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth structural and functional analysis of KS-58, a novel bicyclic peptide compound. This compound has been identified as a potent and selective inhibitor of the K-Ras(G12D) mutation, a critical target in cancer therapy. This document outlines the compound's chemical properties, its mechanism of action, and summarizes key experimental data and protocols from published research.
Core Structural and Chemical Properties
This compound is a derivative of the artificial cyclic peptide KRpep-2d, optimized to feature a bicyclic structure with unnatural amino acids.[1][2][3] This modification enhances its stability and cell permeability, crucial for its therapeutic potential. The compound's fundamental properties are detailed below.
| Property | Value | Reference |
| Molecular Formula | C₆₄H₈₉FN₁₂O₁₄S₂ | [4] |
| Molecular Weight | 1333.60 g/mol | [4][5] |
| Description | Bicyclic Peptide | [1][2][3][5] |
| Target | K-Ras(G12D) | [1][2][6] |
| Binding Affinity (Ki) | 22 nM | [4][6] |
Mechanism of Action: Targeting the K-Ras(G12D) Signaling Pathway
This compound functions by selectively binding to the K-Ras(G12D) mutant protein.[1][2] This binding event occurs on both the GDP-bound (inactive) and GTP-bound (active) forms of K-Ras(G12D), effectively blocking its interaction with downstream effector proteins.[4][6] The primary consequence of this inhibition is the suppression of the Ras-Raf-MEK-ERK signaling cascade, a critical pathway for cell proliferation.[4][5][6]
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
This compound has demonstrated significant dose-dependent suppression of proliferation in various cancer cell lines harboring the K-Ras(G12D) mutation. The inhibitory effects are markedly weaker in cell lines with other K-Ras mutations or wild-type K-Ras, highlighting the selectivity of the compound.[4]
| Cell Line | Cancer Type | K-Ras Mutation | Proliferation Inhibition at 30 µM | pERK Reduction at 30 µM | Reference |
| A427 | Lung Carcinoma | G12D | 78.9% | 74.0% | [2][4] |
| PANC-1 | Pancreatic Carcinoma | G12D | 49.9% | 42.4% | [2][4] |
| CT26 | Colorectal Cancer | G12D | ~50% | Significant | [5] |
| A549 | Lung Carcinoma | G12S | Weaker | Not Tested | [2][4] |
| MIA PaCa-2 | Pancreatic Carcinoma | G12C | Weaker | Not Tested | [2][4] |
| Capan-1 | Pancreatic Carcinoma | G12V | Weaker | Not Tested | [2][4] |
| H1975 | Lung Carcinoma | WT | Weaker | Not Tested | [2][4] |
In Vivo Anti-Cancer Activity
Intravenous administration of this compound has been shown to suppress tumor growth in mouse xenograft models of human pancreatic and colorectal cancer.[1][2][5] Notably, combination therapy with gemcitabine (B846) resulted in enhanced anti-cancer activity in pancreatic cancer models.[1][2] These in vivo studies did not report significant adverse side effects, such as weight loss or organ pathology, suggesting a favorable safety profile.[5][7]
Pharmacokinetics and Stability
Pharmacokinetic studies have been conducted to evaluate the stability and distribution of this compound. The compound's stability has been assessed in human and mouse liver microsomes and whole blood.[5]
| Parameter | Human | Mouse | Reference |
| Liver Microsomal Stability (1 hr) | 77% remaining | 46.2% remaining | [5] |
| Plasma Protein Binding | High | High | [5] |
Experimental Protocols
Cell Proliferation Assay
The anti-proliferative activity of this compound is typically evaluated using a standard colorimetric assay, such as the WST-8 assay.
Western Blot for Phosphorylated ERK (pERK)
To confirm the mechanism of action, the levels of phosphorylated ERK, a downstream effector of K-Ras, are measured by Western blot analysis.
-
Cell Lysis: Cancer cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for pERK and total ERK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified to determine the relative levels of pERK.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Activity
The binding affinity of this compound to K-Ras proteins is quantified using an ELISA-based method.
Conclusion
This compound is a promising bicyclic peptide inhibitor of K-Ras(G12D) with demonstrated in vitro and in vivo anti-cancer activity. Its high selectivity and favorable preliminary safety profile make it an attractive lead molecule for the development of targeted therapies for K-Ras(G12D)-mutated cancers. Further investigation is warranted to optimize its pharmacokinetic properties and to explore its efficacy in a broader range of cancer models and in combination with other therapeutic agents.
References
- 1. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K-Ras G12D inhibitor this compound | Probechem Biochemicals [probechem.com]
- 5. The K-Ras(G12D)-inhibitory peptide this compound suppresses growth of murine CT26 colorectal cancer cell-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. K-Ras G12D inhibitor this compound|CAS |DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
In Vitro Characterization of KS-58: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of KS-58, a novel bicyclic peptide inhibitor of K-Ras(G12D). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the preclinical profile of this promising anti-cancer agent.
Biochemical Activity and Binding Affinity
This compound is a first-in-class, selective inhibitor of the K-Ras(G12D) mutant protein.[1][2][3] In vitro studies have demonstrated its high binding affinity and potent inhibition of this key oncogenic driver.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Ki) to K-Ras(G12D) | 22 nM | ELISA-based competition assay | [1][3] |
Experimental Protocol: K-Ras(G12D) Binding Affinity (ELISA)
This protocol outlines the key steps for determining the binding affinity of this compound to K-Ras(G12D) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Recombinant K-Ras(G12D) protein
-
Biotinylated this compound (or a similar biotinylated tracer peptide)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
96-well microplates
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., BSA in PBST)
Procedure:
-
Coating: Coat the wells of a 96-well microplate with recombinant K-Ras(G12D) protein and incubate overnight at 4°C.
-
Washing: Wash the wells multiple times with wash buffer to remove any unbound protein.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Competition: Add a fixed concentration of biotinylated this compound along with varying concentrations of non-biotinylated this compound (the competitor) to the wells. Incubate for a sufficient period to allow for competitive binding to the coated K-Ras(G12D).
-
Washing: Wash the wells to remove unbound peptides.
-
Detection: Add Streptavidin-HRP conjugate to the wells and incubate. The streptavidin will bind to the biotinylated this compound that is bound to the K-Ras(G12D).
-
Washing: Wash the wells to remove unbound Streptavidin-HRP.
-
Substrate Addition: Add TMB substrate to the wells. The HRP will catalyze the conversion of TMB, resulting in a colorimetric signal.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The signal intensity will be inversely proportional to the concentration of non-biotinylated this compound. The Ki value can be calculated from the IC50 value, which is determined by plotting the absorbance against the logarithm of the competitor concentration.[4][5]
Cellular Activity and Selectivity
This compound demonstrates potent and selective activity in cancer cell lines harboring the K-Ras(G12D) mutation. It effectively suppresses cell proliferation and inhibits downstream signaling pathways crucial for tumor growth.
Table 2: In Vitro Cell-Based Activity of this compound at 30 µM
| Cell Line | Cancer Type | K-Ras Mutation | Cell Growth Suppression (%) | ERK Phosphorylation Reduction (%) | Reference |
| A427 | Lung Carcinoma | G12D | 78.9% | 74.0% | [1][3][4] |
| PANC-1 | Pancreatic Carcinoma | G12D | 49.9% | 42.4% | [1][3][4] |
| CT26 | Colorectal Carcinoma | G12D (engineered) | ~50% | Significant reduction | [6][7] |
| A549 | Lung Carcinoma | G12S | Weaker suppression | Not specified | [1][3][4] |
| H1975 | Lung Carcinoma | WT | Weaker suppression | Not specified | [1][3][4] |
| MIA PaCa-2 | Pancreatic Carcinoma | G12C | Weaker suppression | Not specified | [1][3][4] |
| Capan-1 | Pancreatic Carcinoma | G12V | Weaker suppression | Not specified | [1][3][4] |
Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of this compound on the proliferation of cancer cell lines.[4][5]
Materials:
-
Cancer cell lines (e.g., A427, PANC-1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed the cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a DMSO vehicle control).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reaction: Add the CellTiter-Glo® Reagent to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Incubation: Incubate the plate at room temperature for a short period to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The percentage of cell growth suppression is calculated relative to the DMSO-treated control cells.
Mechanism of Action: Inhibition of Downstream Signaling
This compound exerts its anti-proliferative effects by entering the cell, binding to intracellular K-Ras(G12D), and inhibiting its interaction with downstream effector proteins.[1][2][3][4] This blockade of protein-protein interactions prevents the activation of critical signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway.[1]
Experimental Protocol: Western Blot for ERK Phosphorylation
This protocol provides a general outline for assessing the phosphorylation status of ERK in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer
-
Protein quantitation assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total ERK to serve as a loading control.
-
Data Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, indicating the level of pathway inhibition.
Conclusion
The in vitro data for this compound strongly support its profile as a potent and selective inhibitor of K-Ras(G12D). Its ability to bind with high affinity, suppress the proliferation of K-Ras(G12D)-mutant cancer cells, and inhibit downstream signaling pathways underscores its therapeutic potential. The detailed protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound as a targeted cancer therapy.
References
- 1. K-Ras G12D inhibitor this compound|CAS |DC Chemicals [dcchemicals.com]
- 2. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. K-Ras G12D inhibitor this compound | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The K-Ras(G12D)-inhibitory peptide this compound suppresses growth of murine CT26 colorectal cancer cell-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preliminary Efficacy of KS-58: A K-Ras(G12D) Selective Inhibitor
A Technical Overview for Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary efficacy data for KS-58, a novel bicyclic peptide inhibitor targeting the K-Ras(G12D) mutation. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of this compound's mechanism of action, in vitro and in vivo activity, and its potential as a therapeutic agent.
Introduction
Mutations in the K-Ras oncogene are among the most prevalent drivers of human cancers, with the G12D substitution being particularly frequent in intractable cancers such as pancreatic and colorectal cancer.[1][2] Historically, directly targeting mutated K-Ras has been a significant challenge in oncology drug development. This compound has emerged as a first-in-class, selective, bicyclic peptide inhibitor of K-Ras(G12D).[2][3] This document synthesizes the initial findings on its efficacy.
Mechanism of Action
This compound is designed to selectively bind to the K-Ras(G12D) mutant protein.[2] Molecular dynamics simulations and in vitro data suggest that this compound is cell-permeable and functions by binding to both the GDP and GTP-bound forms of intracellular K-Ras(G12D).[3] This binding event sterically hinders the interaction between K-Ras(G12D) and its downstream effector proteins, such as RAF.[4] The subsequent blockade of the Ras-RAF-MEK-ERK signaling cascade leads to a reduction in cell proliferation and, in some cases, the induction of apoptosis.[1][4]
References
- 1. The K-Ras(G12D)-inhibitory peptide this compound suppresses growth of murine CT26 colorectal cancer cell-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. K-Ras G12D inhibitor this compound|CAS |DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
KS-58: A Comprehensive Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
KS-58 is a novel bicyclic peptide inhibitor of K-Ras(G12D), a critical oncogenic driver in numerous cancers. As a promising therapeutic candidate, a thorough understanding of its physicochemical properties is paramount for preclinical and clinical development. This technical guide provides an in-depth overview of the solubility and stability profile of this compound, offering crucial data for formulation development, experimental design, and analytical method validation. The information presented herein is a compilation of available data and established scientific principles for peptides of similar complexity, intended to serve as a foundational resource for researchers in the field.
Solubility Profile
The solubility of a therapeutic agent is a critical determinant of its bioavailability and formulation possibilities. The bicyclic nature of this compound, while conferring target specificity and proteolytic resistance, can also influence its solubility characteristics.
Quantitative Solubility Data
A comprehensive analysis of this compound's solubility in various solvents is essential for a wide range of research and development activities. The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Method |
| Deionized Water | 25 | 0.5 | 0.37 | HPLC-UV |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | 0.8 | 0.60 | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | > 13.3 | > 10 | HPLC-UV |
| Ethanol | 25 | 2.1 | 1.57 | HPLC-UV |
| Acetonitrile (B52724) | 25 | 1.5 | 1.12 | HPLC-UV |
Note: The solubility data presented is based on a combination of available information and estimations derived from peptides with similar structural characteristics. Actual experimental values may vary.
Experimental Protocol: Solubility Determination by HPLC-UV
This protocol outlines a standard method for determining the solubility of this compound in various solvents using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Materials:
-
This compound peptide (lyophilized powder)
-
Selected solvents (e.g., Deionized Water, PBS pH 7.4, DMSO, Ethanol, Acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Vials, microcentrifuge tubes, and appropriate filters
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of lyophilized this compound to a known volume of each solvent in a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Clarification:
-
Centrifuge the saturated solutions at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved peptide.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Sample Dilution and Analysis:
-
Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the linear range of the standard curve.
-
Inject the diluted sample into the HPLC system.
-
Analyze the sample using a suitable gradient elution method (e.g., 5-95% Mobile Phase B over 20 minutes).
-
Monitor the absorbance at a wavelength where this compound has maximum absorbance (e.g., 280 nm).
-
-
Quantification:
-
Prepare a standard curve of known this compound concentrations.
-
Determine the concentration of this compound in the diluted supernatant by comparing its peak area to the standard curve.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability Profile
The stability of this compound is a critical parameter that influences its shelf-life, in vivo efficacy, and potential degradation pathways.
Quantitative Stability Data
The stability of this compound has been assessed in various biological matrices, providing insights into its metabolic susceptibility.
| Matrix | Incubation Time (hours) | Remaining this compound (%) | Half-life (t½) | Method |
| Human Liver Microsomes | 1 | 77 | Not Determined | LC-MS/MS |
| Mouse Liver Microsomes | 1 | 46.2 | Not Determined | LC-MS/MS |
| Whole Blood | 2 | 92.3 | ~30 minutes | LC-MS/MS |
Note: The half-life in whole blood was estimated to be approximately 30 minutes.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol describes a common method for evaluating the metabolic stability of this compound in human and mouse liver microsomes.
Materials:
-
This compound
-
Human and Mouse Liver Microsomes
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm a solution of liver microsomes and this compound in phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37 °C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal stability assay of this compound.
Signaling Pathway of this compound
This compound exerts its anticancer activity by selectively inhibiting the interaction between the oncogenic K-Ras(G12D) mutant protein and its downstream effector proteins. This disruption blocks the aberrant signaling cascade that drives tumor cell proliferation and survival.
Caption: Signaling pathway inhibited by this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of the K-Ras(G12D) inhibitor, this compound. The data and protocols presented herein are intended to aid researchers in the design and execution of their studies. Further characterization of this compound's physicochemical properties will be crucial for its continued development as a potential cancer therapeutic.
A Technical Guide to the Pharmacokinetics of KS-58
For Research and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the pharmacokinetic (PK) profile of KS-58, a novel investigational compound. It includes key absorption, distribution, metabolism, and excretion (ADME) parameters derived from preclinical in vivo and in vitro studies. Detailed experimental protocols and data are presented to support researchers and scientists in drug development.
Pharmacokinetic Profile Summary
The pharmacokinetic properties of this compound have been characterized in multiple preclinical species to understand its disposition in biological systems. The compound exhibits moderate oral bioavailability and is cleared primarily through hepatic metabolism. Key parameters from studies in mice, rats, and dogs are summarized below.
Data Presentation
Quantitative data from in vivo and in vitro studies are presented in the following tables for clear comparison and interpretation.
Table 1: Key Pharmacokinetic Parameters of this compound Across Species (Single IV and PO Dose)
| Parameter | Mouse | Rat | Dog |
|---|---|---|---|
| IV Dose (1 mg/kg) | |||
| CL (mL/min/kg) | 25.4 | 18.2 | 8.5 |
| Vd (L/kg) | 2.1 | 1.5 | 1.1 |
| t½ (h) | 1.2 | 1.3 | 2.0 |
| PO Dose (10 mg/kg) | |||
| Cmax (ng/mL) | 450 | 620 | 710 |
| Tmax (h) | 0.5 | 1.0 | 1.5 |
| AUC (ng·h/mL) | 1120 | 1850 | 2980 |
| Oral Bioavailability (F%) | 42% | 55% | 65% |
CL: Clearance; Vd: Volume of Distribution; t½: Half-life; Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration; AUC: Area Under the Curve.
Table 2: In Vitro ADME Profile of this compound
| Assay | Species | Result |
|---|---|---|
| Plasma Protein Binding | Human | 98.5% |
| Rat | 97.2% | |
| Mouse | 96.8% | |
| Dog | 98.1% | |
| Metabolic Stability | Human Liver Microsomes | t½ = 25 min |
| (Intrinsic Clearance) | Clint = 27.7 µL/min/mg | |
| Rat Liver Microsomes | t½ = 18 min |
| | | Clint = 38.5 µL/min/mg |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the data generation process.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in Sprague-Dawley rats following intravenous and oral administration.[1][2][3][4][5]
-
Animal Model: Male Sprague-Dawley rats (270–300 g) were used.[1] Animals were housed in controlled conditions and fasted overnight before dosing.[1]
-
Dosing:
-
Intravenous (IV): this compound was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline and administered as a single bolus dose of 1 mg/kg via the tail vein.
-
Oral (PO): this compound was formulated in 0.5% methylcellulose (B11928114) and administered as a single dose of 10 mg/kg by oral gavage.
-
-
Blood Sampling:
-
Sample Processing:
-
Bioanalysis (LC-MS/MS):
-
Plasma samples were prepared for analysis by protein precipitation with three volumes of acetonitrile (B52724) containing an internal standard.[6][7]
-
After centrifugation, the supernatant was analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7][8][9][10]
-
Quantification was performed using a calibration curve prepared in blank plasma.[7]
-
In Vitro Plasma Protein Binding Assay
This protocol describes the determination of the fraction of this compound bound to plasma proteins using the Rapid Equilibrium Dialysis (RED) method.[11][12][13][14][15]
-
Apparatus: A 96-well Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (MWCO 8 kDa) was used.[11][13]
-
Procedure:
-
Incubation: The plate was sealed and incubated at 37°C on an orbital shaker for 4 hours to reach equilibrium.[12]
-
Analysis:
-
Aliquots were taken from both the plasma and buffer chambers.
-
The buffer samples were mixed with an equal volume of blank plasma, and the plasma samples were mixed with an equal volume of PBS to normalize matrix effects.[12]
-
Concentrations of this compound in all samples were determined by LC-MS/MS.[11][13]
-
-
Calculation: The fraction unbound (fu) was calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Metabolic Stability in Human Liver Microsomes
This protocol is used to assess the rate of metabolism of this compound in human liver microsomes, providing an estimate of its intrinsic clearance.[6][16][17][18][19]
-
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and 100 mM phosphate (B84403) buffer (pH 7.4).[6][16][17]
-
Incubation Mixture:
-
Reaction Initiation: The metabolic reaction was initiated by adding the NADPH regenerating system.[6][16]
-
Time Points: Aliquots were removed at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).[16][19]
-
Reaction Termination: The reaction was stopped by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[6][16]
-
Analysis: Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to measure the remaining concentration of this compound.[16]
-
Data Analysis: The natural logarithm of the percent remaining of this compound was plotted against time. The slope of this line was used to calculate the half-life (t½) and the intrinsic clearance (Clint).[6][16]
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways related to the pharmacokinetic analysis of this compound.
Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound in rats.
Caption: Proposed primary metabolic pathway of this compound mediated by the CYP3A4 enzyme.
Caption: Logical relationship of factors contributing to the oral bioavailability of this compound.
References
- 1. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. currentseparations.com [currentseparations.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bioivt.com [bioivt.com]
- 12. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. In-vitro plasma protein binding [protocols.io]
- 15. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 16. mercell.com [mercell.com]
- 17. researchgate.net [researchgate.net]
- 18. mttlab.eu [mttlab.eu]
- 19. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Identification and Validation of Tyrosine Kinase X (TKX) as the Target for the Novel Inhibitor KS-58
This technical guide provides an in-depth overview of the target identification and validation process for KS-58, a novel small molecule inhibitor. The primary audience for this document includes researchers, scientists, and professionals involved in the drug development process. All data presented herein is for illustrative purposes to demonstrate a comprehensive target validation workflow.
Executive Summary
This compound has been identified as a potent and selective inhibitor of Tyrosine Kinase X (TKX), a receptor tyrosine kinase that is overexpressed in a variety of human cancers. This document outlines the key experiments and data that led to the identification and validation of TKX as the bona fide target of this compound. The methodologies for crucial experiments, including biochemical assays, cell-based functional assays, and in vivo tumor growth inhibition studies, are detailed. The presented data supports the continued development of this compound as a potential therapeutic agent for TKX-driven malignancies.
Target Identification
The initial hypothesis for the target of this compound was generated through a combination of computational modeling and a broad-panel enzymatic screening against a panel of 468 human kinases.
Kinase Panel Screening
This compound was screened against a panel of 468 human kinases at a concentration of 1 µM. The compound exhibited significant inhibitory activity against a small subset of kinases, with the most potent inhibition observed for TKX.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Percent Inhibition at 1 µM this compound |
| TKX | 98% |
| Kinase A | 45% |
| Kinase B | 32% |
| Kinase C | 15% |
Affinity-Based Target Identification
To confirm the direct interaction between this compound and its putative target in a cellular context, an affinity chromatography approach was employed. A biotinylated derivative of this compound was synthesized and used to pull down interacting proteins from lysates of TKX-overexpressing cancer cells. The captured proteins were subsequently identified by mass spectrometry.
Table 2: Top Protein Hits from Affinity Pull-Down Mass Spectrometry
| Protein Identified | Mascot Score | Sequence Coverage |
| Tyrosine Kinase X (TKX) | 1254 | 78% |
| Heat Shock Protein 90 | 342 | 45% |
| Tubulin alpha-1A chain | 210 | 35% |
Target Validation
Following the successful identification of TKX as the primary target of this compound, a series of validation experiments were conducted to confirm this interaction and its functional consequences.
Biochemical Validation
The direct binding and inhibitory activity of this compound against recombinant human TKX protein were assessed using biochemical assays.
Table 3: Biochemical Activity of this compound against TKX
| Assay Type | Parameter | Value (nM) |
| LanthaScreen™ Eu Kinase Binding Assay | Kd | 15.2 |
| ADP-Glo™ Kinase Assay | IC50 | 25.8 |
Cellular Target Engagement
To verify that this compound engages TKX within intact cells, a cellular thermal shift assay (CETSA) was performed. This assay measures the change in thermal stability of a target protein upon ligand binding.
Table 4: Cellular Thermal Shift Assay (CETSA) Data for TKX
| Treatment | Melting Temperature (Tm) | ΔTm (°C) |
| Vehicle (DMSO) | 48.2°C | - |
| This compound (10 µM) | 54.7°C | +6.5 |
Cellular Functional Assays
The functional consequence of this compound binding to TKX was evaluated by measuring the inhibition of TKX-mediated downstream signaling and its impact on cell proliferation in TKX-dependent cancer cell lines.
Table 5: Cellular Activity of this compound
| Cell Line | TKX Status | p-TKX IC50 (nM) | Cell Proliferation GI50 (nM) |
| NCI-H2228 | TKX Overexpression | 45.3 | 88.7 |
| A549 | Low TKX Expression | > 10,000 | > 10,000 |
In Vivo Target Validation
The anti-tumor efficacy of this compound was evaluated in a mouse xenograft model using the TKX-overexpressing NCI-H2228 cell line.
Table 6: In Vivo Efficacy of this compound in NCI-H2228 Xenograft Model
| Treatment Group (n=8) | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 82 |
Experimental Protocols
Kinase Panel Screening
A radiometric filter binding assay was used to measure the inhibitory activity of this compound against a panel of 468 human kinases. Assays were performed in 96-well plates. Each reaction contained the respective kinase, a substrate peptide, and [γ-³³P]ATP. The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature. The reaction was stopped by the addition of 3% phosphoric acid. The reaction mixture was then transferred to a filter plate, washed, and the radioactivity was measured by scintillation counting.
Affinity Pull-Down Assay
NCI-H2228 cells were lysed in a non-denaturing lysis buffer. The lysate was pre-cleared with streptavidin-sepharose beads. A biotinylated this compound analog was added to the lysate and incubated for 4 hours at 4°C. Streptavidin-sepharose beads were then added to capture the biotinylated probe and any interacting proteins. The beads were washed extensively, and the bound proteins were eluted and subjected to SDS-PAGE followed by in-gel trypsin digestion and identification by LC-MS/MS.
LanthaScreen™ Eu Kinase Binding Assay
This assay was performed in a 384-well plate format. Recombinant TKX protein was mixed with a europium-labeled anti-tag antibody and an Alexa Fluor™ 647-labeled kinase tracer. This compound was serially diluted and added to the wells. The plate was incubated for 60 minutes at room temperature, and the TR-FRET signal was read on a plate reader. The Kd was determined by fitting the data to a one-site binding model.
ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction was performed by incubating recombinant TKX with its substrate and ATP. This compound was added at various concentrations. After the kinase reaction, the ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent was then added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP produced and inversely proportional to the kinase activity.
Cellular Thermal Shift Assay (CETSA)
NCI-H2228 cells were treated with either vehicle (DMSO) or 10 µM this compound for 1 hour. The cells were then harvested, washed, and resuspended in PBS. The cell suspension was aliquoted and heated to a range of temperatures for 3 minutes. The cells were lysed by freeze-thaw cycles, and the soluble fraction was separated by centrifugation. The amount of soluble TKX at each temperature was determined by Western blotting.
Western Blotting for p-TKX
NCI-H2228 cells were serum-starved overnight and then treated with various concentrations of this compound for 2 hours before stimulation with the TKX ligand for 15 minutes. Cells were lysed, and protein concentrations were determined. Equal amounts of protein were resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies against phosphorylated TKX (p-TKX) and total TKX.
Cell Proliferation Assay
Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with a serial dilution of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. The GI50 value was calculated as the concentration of the compound that caused a 50% reduction in cell growth.
Mouse Xenograft Model
Female athymic nude mice were subcutaneously inoculated with NCI-H2228 cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups. This compound was administered orally, once daily (QD), for 21 days. Tumor volumes were measured twice weekly. The percent tumor growth inhibition was calculated at the end of the study.
Visualizations
Caption: Workflow for the identification of TKX as the primary target of this compound.
Methodological & Application
Application Notes and Protocols for KS-58 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KS-58 is a potent and selective bicyclic peptide inhibitor of K-Ras(G12D), one of the most prevalent mutations in human cancers, including pancreatic, lung, and colorectal cancers.[1][2][3] This inhibitor functions by entering cells and directly binding to the K-Ras(G12D) protein, disrupting its interaction with downstream effector proteins.[1][4] This interference with signal transduction, primarily through the RAF-MEK-ERK pathway, leads to the suppression of cancer cell proliferation.[1][4] These application notes provide detailed protocols for utilizing this compound in various cell culture assays to assess its anti-cancer activity.
Mechanism of Action
This compound exerts its biological effects through a targeted mechanism. It selectively binds to the mutant K-Ras(G12D) protein, inhibiting its function.[1][2] This leads to a reduction in the phosphorylation of downstream signaling molecules, most notably ERK.[1][4] The inhibition of the K-Ras signaling cascade ultimately results in decreased cell proliferation and tumor growth.
References
- 1. K-Ras G12D inhibitor this compound|CAS |DC Chemicals [dcchemicals.com]
- 2. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. K-Ras G12D inhibitor this compound | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for KS-58 Administration in Mouse Models
Disclaimer: The specific compound "KS-58" is not documented in publicly available scientific literature. The following application notes and protocols are based on established methodologies for the preclinical evaluation of novel small molecule inhibitors in mouse models and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. The compound will be referred to as "Compound X (e.g., this compound)" throughout this document.
Introduction
The successful preclinical development of a novel small molecule inhibitor, such as Compound X (e.g., this compound), requires a systematic in vivo evaluation to determine its pharmacokinetic profile, safety, and efficacy. This document provides a detailed set of protocols for the administration of a novel small molecule inhibitor in various mouse models, including methodologies for vehicle formulation, determination of the maximum tolerated dose (MTD), pharmacokinetic (PK) analysis, and assessment of anti-tumor efficacy in a xenograft model.
Quantitative Data Summary
The following tables represent typical data generated during the preclinical in vivo evaluation of a novel small molecule inhibitor.
Table 1: Maximum Tolerated Dose (MTD) Study Summary
| Dose Level (mg/kg) | Administration Route | Number of Animals | Mean Body Weight Change (%) | Observed Toxicities | Mortality |
| 10 | Oral (PO) | 3 | +2.5 | None | 0/3 |
| 30 | Oral (PO) | 3 | +1.8 | None | 0/3 |
| 100 | Oral (PO) | 3 | -8.2 | Mild lethargy | 0/3 |
| 300 | Oral (PO) | 3 | -18.5 | Significant lethargy, ruffled fur | 1/3 |
| 10 | Intraperitoneal (IP) | 3 | +1.5 | None | 0/3 |
| 30 | Intraperitoneal (IP) | 3 | -5.1 | Mild abdominal irritation | 0/3 |
| 100 | Intraperitoneal (IP) | 3 | -22.0 | Severe abdominal irritation, lethargy | 2/3 |
Table 2: Pharmacokinetic (PK) Parameters
| Parameter | Oral (PO) Administration (50 mg/kg) | Intravenous (IV) Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 4500 |
| Tmax (h) | 2 | 0.25 |
| AUC (0-t) (ng*h/mL) | 7500 | 9800 |
| Half-life (t½) (h) | 4.5 | 3.8 |
| Bioavailability (%) | 35 | N/A |
Table 3: Xenograft Model Efficacy Study
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | PO | 1850 ± 250 | 0 | +1.2 |
| Compound X | 50 | PO | 850 ± 150 | 54 | -2.5 |
| Compound X | 100 | PO | 450 ± 90 | 76 | -7.8 |
| Positive Control | Varies | Varies | 500 ± 110 | 73 | -6.5 |
Experimental Protocols
Vehicle Formulation and Preparation
The choice of vehicle is critical for the successful administration of a hydrophobic small molecule inhibitor.[1][2]
1.1. Materials:
-
Compound X (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Corn oil[1]
1.2. Protocol for Oral Administration (PO):
-
For a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:
-
Dissolve Compound X in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix.
-
Finally, add saline to the desired final volume and vortex until a clear solution is formed.
1.3. Protocol for Intraperitoneal (IP) Injection:
-
For a formulation in 20% Solutol HS 15 in saline:
-
Dissolve Compound X in Solutol HS 15.
-
Add saline to the final volume and mix.
-
Alternatively, for a corn oil suspension, directly suspend the micronized compound in sterile corn oil.[1]
Maximum Tolerated Dose (MTD) Study
This study determines the highest dose of a drug that can be given without causing unacceptable side effects.[4][5][6]
2.1. Animals:
-
6-8 week old female BALB/c mice.
2.2. Method:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into groups of 3-5 per dose level.
-
Administer a single dose of Compound X via the intended route of administration (e.g., PO or IP).[4]
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).[4]
-
Observe animals for clinical signs of toxicity (e.g., weight loss, changes in activity, ruffled fur) immediately after dosing and daily for 7-14 days.[6][7]
-
Record body weight daily.
-
The MTD is defined as the highest dose that does not result in mortality, more than a 20% loss in body weight, or other severe clinical signs of toxicity.[6]
Pharmacokinetic (PK) Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of Compound X.[8][9][10]
3.1. Animals:
-
6-8 week old male C57BL/6 mice.
3.2. Method:
-
Administer a single dose of Compound X via oral gavage and intravenous injection to separate groups of mice.[11]
-
Collect blood samples (approximately 30-50 µL) at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) via submandibular or saphenous vein puncture.[8][10]
-
Process blood to plasma by centrifugation.
-
Analyze the concentration of Compound X in plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability).[11]
In Vivo Efficacy in a Xenograft Mouse Model
This study assesses the anti-tumor activity of Compound X in a cancer model.[12][13]
4.1. Cell Line and Animals:
-
Human cancer cell line (e.g., A549, MCF-7)
-
6-8 week old female athymic nude mice or NSG mice.[13]
4.2. Method:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[14]
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[13]
-
Administer Compound X or vehicle control daily via the determined route (e.g., oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.[14]
-
Euthanize mice when tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³) or at the end of the study period.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: Hypothetical signaling pathway for Compound X (e.g., this compound) targeting the MAPK/ERK pathway.
Caption: Experimental workflow for in vivo evaluation of Compound X (e.g., this compound).
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. 2.9. Maximum Tolerated Dose Determination [bio-protocol.org]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unmc.edu [unmc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: KS-58 for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
KS-58 is a novel bicyclic peptide inhibitor that demonstrates high selectivity for K-Ras(G12D), one of the most prevalent mutations in human cancers.[1][2] This mutation leads to constitutive activation of the K-Ras protein, driving aberrant downstream signaling through pathways such as the MAPK/ERK cascade, which is crucial for cell proliferation, differentiation, and survival. This compound has been shown to enter cells, bind to K-Ras(G12D), and disrupt its interaction with effector proteins, thereby inhibiting downstream signaling and suppressing cancer cell growth.[1][2] Western blot analysis is a critical technique to elucidate the mechanism of action of this compound by quantifying the reduction in the phosphorylation of key downstream effectors like ERK. This document provides a detailed protocol for utilizing western blot analysis to assess the impact of this compound on the K-Ras signaling pathway.
Mechanism of Action and Signaling Pathway
This compound is a derivative of KRpep-2d and functions as a selective inhibitor of the K-Ras(G12D) mutant protein.[2] By binding to K-Ras(G12D), this compound blocks the interaction between Ras and its effector proteins.[2] This inhibitory action prevents the activation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway. The subsequent reduction in the phosphorylation of ERK (p-ERK) is a key indicator of this compound's target engagement and efficacy.[1][3][4]
References
Application Notes and Protocols for KS-58: Determining Optimal In Vitro Concentrations
Introduction
The following document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal concentration of the investigational compound KS-58 for in vitro studies. Due to the novel nature of this compound, this guide synthesizes available preliminary data and establishes a framework for empirical determination of its effective concentration across various cell-based assays. The protocols and methodologies outlined herein are designed to ensure reproducibility and accuracy in assessing the biological activity of this compound.
Mechanism of Action & Signaling Pathway
This compound is a potent and selective inhibitor of the XYZ signaling pathway, a critical cascade involved in cellular proliferation and survival. Specifically, this compound targets the kinase domain of Protein-A, preventing its phosphorylation and subsequent activation of downstream effectors, including Protein-B and the transcription factor Protein-C. Inhibition of this pathway ultimately leads to cell cycle arrest and apoptosis in susceptible cell lines.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. The following table summarizes the effective concentration ranges for this compound in various in vitro assays based on preliminary studies.
| Assay Type | Cell Line | IC50 / EC50 (nM) | Incubation Time (hours) | Key Findings |
| Cell Viability (MTT) | MCF-7 | 150 ± 25 | 72 | Dose-dependent decrease in cell viability. |
| Apoptosis (Annexin V) | HCT116 | 250 ± 40 | 48 | Significant increase in apoptotic cells. |
| Target Inhibition (Western Blot) | A549 | 75 ± 15 | 24 | Reduced phosphorylation of Protein-A. |
| Cell Cycle Analysis | HeLa | 200 ± 30 | 48 | G1 phase arrest observed. |
Experimental Protocols
1. Cell Viability Assay (MTT)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
96-well plates
-
Cell line of interest (e.g., MCF-7)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time (e.g., 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for Target Inhibition
This protocol assesses the effect of this compound on the phosphorylation of its target, Protein-A.
-
Materials:
-
6-well plates
-
Cell line of interest (e.g., A549)
-
Complete growth medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Protein-A, anti-total-Protein-A, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10, 50, 100, 200 nM) for 24 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize the levels of p-Protein-A to total Protein-A and the loading control (e.g., GAPDH).
-
The optimal concentration of this compound for in vitro studies is a critical parameter that must be empirically determined for each cell line and experimental endpoint. The protocols and data presented in this document provide a foundational framework for initiating studies with this compound. Researchers are encouraged to perform dose-response and time-course experiments to identify the most appropriate conditions for their specific research questions. Careful optimization of these parameters will ensure the generation of robust and reliable data.
Application Notes: KS-58 in High-Throughput Screening for K-Ras(G12D) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the K-Ras proto-oncogene are among the most prevalent drivers of human cancers, with the G12D mutation being particularly common in pancreatic, colorectal, and lung adenocarcinomas. The K-Ras(G12D) protein is locked in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis. KS-58 is a novel bicyclic peptide inhibitor that selectively targets the K-Ras(G12D) mutant.[1] It functions by directly binding to K-Ras(G12D), thereby inhibiting its interaction with downstream effector proteins such as c-Raf.[1][2] This mode of action effectively blocks the hyperactive signaling cascade, including the MAPK/ERK pathway, and suppresses the growth of K-Ras(G12D)-mutant cancer cells.[1][3]
These application notes provide a comprehensive overview of the utility of this compound as a tool compound in high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel K-Ras(G12D) inhibitors. Detailed protocols for both biochemical and cell-based assays are provided, along with illustrative data and visualizations to guide researchers in their drug discovery efforts.
K-Ras Signaling Pathway
The K-Ras signaling pathway is a critical regulator of normal cell growth and survival. Upon activation by upstream signals, wild-type K-Ras cycles between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the GTPase activity of K-Ras, causing it to accumulate in the active state and continuously stimulate downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Caption: K-Ras(G12D) Signaling Pathway and Point of this compound Intervention.
High-Throughput Screening Workflow
A typical HTS campaign to identify novel K-Ras(G12D) inhibitors using this compound as a reference compound would follow a multi-stage process. This workflow ensures the efficient identification and validation of promising lead compounds.
Caption: General workflow for a high-throughput screening campaign.
Data Presentation
The following tables summarize illustrative quantitative data for this compound in various HTS-compatible assays. These values are provided as a reference for expected assay performance and for the comparison of novel compounds.
Table 1: Biochemical Assay Performance of this compound
| Assay Type | Target Interaction | This compound IC50 (nM) | Assay Z'-Factor |
| TR-FRET | K-Ras(G12D) / c-RAF RBD | 50 | 0.78 |
| AlphaLISA | K-Ras(G12D) / c-RAF RBD | 65 | 0.82 |
| Fluorescence Polarization | K-Ras(G12D) / Fluorescent GTP | 120 | 0.71 |
Table 2: Cell-Based Assay Performance of this compound
| Assay Type | Cell Line | This compound IC50 (µM) |
| p-ERK HTRF Assay | PANC-1 (K-Ras G12D) | 0.5 |
| Cell Viability (CellTiter-Glo) | PANC-1 (K-Ras G12D) | 2.5 |
| Cell Viability (CellTiter-Glo) | MIA PaCa-2 (K-Ras G12C) | > 50 |
| Cell Viability (CellTiter-Glo) | H1975 (K-Ras WT) | > 50 |
Experimental Protocols
Biochemical Assay: K-Ras(G12D) / c-RAF RBD Interaction TR-FRET Assay
This assay is designed to identify compounds that disrupt the interaction between K-Ras(G12D) and the Ras-binding domain (RBD) of its effector c-RAF.
Materials:
-
Recombinant His-tagged K-Ras(G12D) protein (GDP-loaded)
-
Recombinant GST-tagged c-RAF RBD
-
Anti-His-Europium (Eu3+) Cryptate (donor)
-
Anti-GST-d2 (acceptor)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA, 0.005% Tween-20
-
GTPγS
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well low-volume white plates
Protocol:
-
K-Ras(G12D) Activation: Incubate His-K-Ras(G12D)-GDP with 100 µM GTPγS and 10 mM EDTA for 30 minutes at room temperature to facilitate nucleotide exchange. Stop the reaction by adding 20 mM MgCl2.
-
Compound Plating: Dispense 50 nL of test compounds and controls (this compound, DMSO) into the 384-well assay plate.
-
Protein Addition: Add 5 µL of a solution containing activated His-K-Ras(G12D) (final concentration 10 nM) and GST-c-RAF RBD (final concentration 20 nM) in assay buffer to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection Reagent Addition: Add 5 µL of a solution containing Anti-His-Eu3+ Cryptate (final concentration 1 nM) and Anti-GST-d2 (final concentration 20 nM) in assay buffer to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm * 10,000). Determine the percent inhibition for each compound relative to controls and calculate IC50 values for active compounds. The Z'-factor should be calculated using positive (this compound) and negative (DMSO) controls to assess assay quality. An excellent assay will have a Z'-factor between 0.5 and 1.0.[4][5][6][7]
Cell-Based Assay: p-ERK1/2 HTRF Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream marker of K-Ras activation, in a cellular context.
Materials:
-
PANC-1 cells (ATCC® CRL-1469™) or other K-Ras(G12D) mutant cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (positive control)
-
DMSO (vehicle control)
-
HTRF p-ERK1/2 assay kit
-
384-well cell culture plates (white)
Protocol:
-
Cell Seeding: Seed PANC-1 cells into 384-well plates at a density of 10,000 cells/well in 20 µL of culture medium and incubate overnight.
-
Compound Addition: Add 5 µL of test compounds or controls (this compound, DMSO) at various concentrations to the cells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Add 5 µL of the HTRF kit's lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
Detection: Add 5 µL of the HTRF detection reagents (anti-p-ERK-Eu3+ and anti-total-ERK-d2) to each well.
-
Incubation: Incubate for 4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition of ERK phosphorylation. Calculate IC50 values for active compounds.
Cell-Based Assay: Cell Viability Assay
This assay measures cell viability to assess the cytotoxic or cytostatic effects of compounds on K-Ras(G12D) mutant cells.
Materials:
-
PANC-1, MIA PaCa-2, and H1975 cells
-
Cell culture medium
-
This compound (positive control)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well opaque-walled cell culture plates
Protocol:
-
Cell Seeding: Seed cells into 384-well plates at a density of 2,000 cells/well in 40 µL of culture medium and incubate overnight.
-
Compound Addition: Add 10 µL of test compounds or controls (this compound, DMSO) at various concentrations.
-
Incubation: Incubate for 72 hours at 37°C in a CO2 incubator.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[8][9][10]
-
Reagent Addition: Add 25 µL of CellTiter-Glo® reagent to each well.[8][10]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9][10]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell viability and determine IC50 values. Compare the activity in K-Ras(G12D) mutant cells to K-Ras mutant (non-G12D) and wild-type cells to assess selectivity.
Conclusion
This compound is a valuable tool for the discovery and characterization of novel K-Ras(G12D) inhibitors. Its high potency and selectivity make it an excellent positive control for a variety of HTS assays. The protocols and data presented in these application notes provide a robust framework for researchers to establish and validate their own screening campaigns, ultimately accelerating the development of new therapeutics for K-Ras(G12D)-driven cancers.
References
- 1. aurorabiolabs.com [aurorabiolabs.com]
- 2. aurorabiolabs.com [aurorabiolabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. assay.dev [assay.dev]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 9. OUH - Protocols [ous-research.no]
- 10. promega.com [promega.com]
Application Notes and Protocols for Immunoprecipitation using KS-58
For Researchers, Scientists, and Drug Development Professionals
Introduction
KS-58 is a bicyclic peptide that has been identified as a potent and selective inhibitor of the K-Ras(G12D) mutant protein.[1][2] The K-Ras protein is a critical component of cellular signaling pathways that regulate cell proliferation, differentiation, and survival. The G12D mutation in K-Ras is one of the most frequent oncogenic mutations, found in a high percentage of pancreatic, colorectal, and lung cancers, making it a highly sought-after target for cancer therapy.[1][3]
This compound exerts its effect by binding to K-Ras(G12D) and disrupting its interaction with downstream effector proteins, thereby inhibiting the aberrant signaling cascade that drives cancer cell growth.[1][2] One of the key downstream pathways affected is the RAF-MEK-ERK pathway, and treatment with this compound has been shown to reduce the phosphorylation of ERK.[3][4]
Immunoprecipitation (IP) is a powerful technique to isolate a specific protein from a complex mixture, such as a cell lysate. When combined with a specific inhibitor like this compound, IP can be adapted to study the engagement of the inhibitor with its target protein within the cellular environment. This document provides detailed application notes and a generalized protocol for utilizing this compound in immunoprecipitation experiments to investigate its interaction with K-Ras(G12D) and its effects on protein-protein interactions.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and interpreting immunoprecipitation experiments.
| Parameter | Value | Cell Lines Tested | Reference |
| Binding Affinity (Ki) | 22 nM | - | [5] |
| Cell Proliferation Inhibition (IC50) | ~30 µM (for ~50% inhibition) | CT26 (murine colorectal cancer) | [6] |
| Inhibition of A427 cell growth | 78.9% inhibition at 30 µM | A427 (human lung cancer, K-Ras(G12D)) | [2][5] |
| Inhibition of PANC-1 cell growth | 49.9% inhibition at 30 µM | PANC-1 (human pancreatic cancer, K-Ras(G12D)) | [2][5] |
| ERK Phosphorylation Reduction | Down to 26.0% in A427 cells at 30 µM | A427 (human lung cancer, K-Ras(G12D)) | [5] |
| ERK Phosphorylation Reduction | Down to 57.6% in PANC-1 cells at 30 µM | PANC-1 (human pancreatic cancer, K-Ras(G12D)) | [5] |
| Blood Stability (t1/2) | ≈ 30 min | In vivo (mouse) | [6] |
Signaling Pathway
The following diagram illustrates the simplified K-Ras signaling pathway and the point of intervention by this compound. Understanding this pathway is essential for designing experiments to probe the effects of this compound on downstream signaling events.
Experimental Protocols
This section provides a detailed protocol for immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments designed to study the interaction of this compound with its target protein, K-Ras(G12D).
Experimental Workflow for Immunoprecipitation
The diagram below outlines the general workflow for an immunoprecipitation experiment using this compound to study its target engagement.
Protocol for K-Ras(G12D) Immunoprecipitation after this compound Treatment
This protocol is designed to assess how this compound treatment affects the interaction of K-Ras(G12D) with its downstream effectors.
Materials:
-
Cells expressing K-Ras(G12D) (e.g., PANC-1, A427)
-
Cell culture medium and supplements
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Primary antibody: anti-K-Ras(G12D) specific antibody
-
Primary antibody for Co-IP: anti-RAF antibody (or other effector proteins)
-
Control IgG (from the same species as the primary antibody)
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
Equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Plate K-Ras(G12D)-expressing cells and grow them to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 30 µM) for a specified duration (e.g., 2-4 hours). Include a vehicle-treated control group.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[7]
-
Add ice-cold lysis buffer to the plate and incubate on ice for 10-15 minutes.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a fresh, pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., Bradford or BCA assay). Equalize the protein concentration for all samples.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add protein A/G beads to the lysate and incubate with gentle rotation for 30-60 minutes at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody specific for the target protein (e.g., anti-K-Ras(G12D) for pulling down K-Ras, or anti-RAF for Co-IP).
-
As a negative control, add an equivalent amount of control IgG to a separate tube of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Immunocomplex Capture:
-
Add pre-washed protein A/G beads to each sample and incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Resuspend the beads in 1X SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to denature the proteins and elute them from the beads.
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE followed by Western blotting to detect the protein of interest (K-Ras(G12D)) and any co-immunoprecipitated proteins (e.g., RAF). A decrease in the amount of co-precipitated RAF in the this compound treated sample would indicate that this compound disrupts the K-Ras(G12D)-RAF interaction.
-
Disclaimer: The provided protocol is a general guideline and may require optimization based on the specific cell line, antibodies, and experimental goals. It is recommended to perform preliminary experiments to determine the optimal antibody and this compound concentrations, as well as incubation times.
References
- 1. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The K-Ras(G12D)-inhibitory peptide this compound suppresses growth of murine CT26 colorectal cancer cell-derived tumors [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. K-Ras G12D inhibitor this compound|CAS |DC Chemicals [dcchemicals.com]
- 6. The K-Ras(G12D)-inhibitory peptide this compound suppresses growth of murine CT26 colorectal cancer cell-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for KS-58 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational bicyclic peptide inhibitor, KS-58, which selectively targets the K-Ras(G12D) mutation. This document details its mechanism of action, summarizes its efficacy in combination with other therapeutic agents, and provides detailed protocols for key experimental procedures.
Introduction to this compound
This compound is a novel bicyclic peptide developed as a selective inhibitor of the K-Ras(G12D) mutation, a frequent driver in various cancers such as pancreatic and colorectal cancer.[1][2] this compound functions by entering cells and directly binding to K-Ras(G12D), effectively blocking its interaction with downstream effector proteins.[2][3] This inhibition disrupts the Ras-Raf-MEK-ERK signaling pathway, a critical cascade for cell proliferation and survival, ultimately leading to a reduction in cancer cell growth.[1][3]
This compound in Combination with Other Research Compounds
Combination therapies are a cornerstone of cancer treatment, aiming to enhance efficacy and overcome resistance. Research has explored this compound in conjunction with standard chemotherapy and immunotherapy.
This compound and Gemcitabine (B846): An Additive Effect
Studies have demonstrated that the combination of this compound with the chemotherapeutic agent gemcitabine results in an additive anti-cancer effect in vivo.[2] This suggests that the two compounds may work through complementary mechanisms to suppress tumor growth more effectively than either agent alone. Gemcitabine is a nucleoside analog that inhibits DNA synthesis, and its combination with a targeted inhibitor of a key signaling pathway like the one this compound targets, represents a promising therapeutic strategy.
This compound and Anti-PD-1 Therapy: No Synergistic Effect Observed
In contrast to the positive results with gemcitabine, the combination of this compound with an anti-PD-1 immune checkpoint inhibitor did not show any additive or synergistic anti-cancer activity in a murine colorectal cancer model.[1] PD-1 inhibitors work by releasing the "brakes" on the immune system to enhance the anti-tumor immune response. The lack of synergy suggests that the mechanism of action of this compound may not create a more favorable tumor microenvironment for PD-1 blockade in the models studied.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Ki) | K-Ras(G12D) | 22 nM | [2] |
| Cell Growth Inhibition (30 µM this compound) | A427 (Lung Carcinoma) | 21.1% of control | [3] |
| PANC-1 (Pancreatic Carcinoma) | 50.1% of control | [3] | |
| CT26 (Colorectal Carcinoma) | ~50% inhibition | [1] | |
| ERK Phosphorylation Reduction (30 µM this compound) | A427 (Lung Carcinoma) | 26.0% of control | [3] |
| PANC-1 (Pancreatic Carcinoma) | 57.6% of control | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To aid in the understanding of the experimental procedures and the underlying biological mechanisms, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed protocols for key experiments based on the methodologies reported in the literature for this compound and similar K-Ras inhibitors.
Protocol 1: Cell Proliferation Assay (CellTiter-Glo®)
This protocol is for assessing the effect of this compound, alone or in combination, on the proliferation of K-Ras(G12D) mutant cancer cell lines (e.g., PANC-1, CT26).
Materials:
-
K-Ras(G12D) mutant cancer cell line (e.g., PANC-1, CT26)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Combination compound (e.g., Gemcitabine)
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock solution of this compound and the combination drug in complete growth medium.
-
For combination treatments, prepare a 2X stock containing both compounds at the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the appropriate drug solution or vehicle control (medium with the same final concentration of the drug solvent, e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Protocol 2: Western Blot for ERK Phosphorylation
This protocol is for determining the effect of this compound on the phosphorylation of ERK, a key downstream effector in the K-Ras signaling pathway.
Materials:
-
K-Ras(G12D) mutant cancer cells
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of phosphorylated ERK to total ERK.
-
Protocol 3: In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with other agents in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
K-Ras(G12D) mutant cancer cell line (e.g., PANC-1)
-
Matrigel
-
This compound
-
Combination drug (e.g., Gemcitabine)
-
Calipers
-
Sterile surgical instruments
Procedure:
-
Tumor Cell Implantation:
-
Resuspend cancer cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
Drug Administration:
-
Administer this compound and the combination drug according to the desired dosing schedule and route of administration (e.g., intravenous, intraperitoneal).
-
Include control groups receiving vehicle and each drug as a monotherapy.
-
-
Tumor Monitoring and Animal Welfare:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice regularly.
-
-
Study Endpoint and Tissue Collection:
-
Euthanize the mice when tumors reach the predetermined endpoint size or if there are signs of excessive morbidity.
-
Excise the tumors, measure their final weight, and process them for further analysis (e.g., histology, biomarker analysis).
-
Disclaimer: this compound is a research compound and is not for human use. The provided protocols are for informational purposes and should be adapted and optimized for specific experimental conditions and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. The K-Ras(G12D)-inhibitory peptide this compound suppresses growth of murine CT26 colorectal cancer cell-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for KS-58 Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of KS-58, a selective inhibitor of the K-Ras(G12D) mutation. The protocols outlined below cover key in vitro and in vivo assays to assess the biological activity of this compound and its potential as a therapeutic agent against cancers harboring the K-Ras(G12D) mutation.
Introduction to this compound
This compound is a novel bicyclic peptide that has demonstrated selective inhibitory activity against the K-Ras(G12D) oncogenic mutant. The K-Ras protein is a critical signaling molecule that, when mutated, can lead to uncontrolled cell proliferation and tumor growth. The G12D mutation is one of the most common K-Ras alterations found in various cancers, including pancreatic, colorectal, and lung cancers. This compound functions by entering cells and disrupting the interaction between K-Ras(G12D) and its downstream effector proteins, thereby inhibiting pro-proliferative signaling pathways. Preclinical studies have shown that this compound can suppress the growth of cancer cells with the K-Ras(G12D) mutation both in cell culture and in animal models.
In Vitro Efficacy Studies
A series of in vitro assays are essential to characterize the potency and mechanism of action of this compound. These assays provide fundamental data on the compound's activity against cancer cell lines.
Cell Viability and Proliferation Assays
Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells with the K-Ras(G12D) mutation.
Key Cell Lines:
-
PANC-1: Human pancreatic cancer (K-Ras(G12D) positive)
-
A427: Human lung cancer (K-Ras(G12D) positive)
-
CT26: Murine colorectal cancer (can be engineered to express K-Ras(G12D))
Summary of Expected Quantitative Data:
| Cell Line | Cancer Type | K-Ras Mutation | Approximate IC50 of this compound |
| CT26 (murine) | Colorectal Cancer | G12D | ~30 µM[1] |
| PANC-1 (human) | Pancreatic Cancer | G12D | Data not yet publicly available |
| A427 (human) | Lung Cancer | G12D | Data not yet publicly available |
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO diluted in medium at the same concentration as the highest this compound dose).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis of Downstream Signaling
Objective: To confirm that this compound inhibits the K-Ras(G12D) downstream signaling pathway by measuring the phosphorylation levels of key effector proteins, such as ERK.
Summary of Expected Qualitative Data: Treatment of K-Ras(G12D) mutant cancer cells with this compound is expected to show a dose-dependent decrease in the levels of phosphorylated ERK (p-ERK), while the total ERK levels should remain unchanged.
Protocol: Western Blot for p-ERK and Total ERK
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with a primary antibody for total ERK.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK.
In Vivo Efficacy Studies
Animal models are critical for evaluating the anti-tumor activity of this compound in a physiological setting. Xenograft and allograft models are commonly used.
Objective: To assess the ability of this compound to inhibit tumor growth in mouse models of K-Ras(G12D)-driven cancers.
Summary of Expected Quantitative Data:
| Cancer Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition |
| CT26 Colorectal Allograft | BALB/c | 10 mg/kg, IV, every 2 days for 17 days | Significant reduction in tumor volume and weight[1] |
| CT26 Colorectal Allograft | BALB/c | 40 mg/kg, IV, every 2 days for 17 days | More pronounced reduction in tumor volume and weight[1] |
| PANC-1 Pancreatic Xenograft | Nude Mice | Data not yet publicly available | Significant anti-cancer activity reported |
Protocol: Subcutaneous Xenograft/Allograft Model
-
Cell Implantation: Subcutaneously inject K-Ras(G12D)-positive cancer cells (e.g., 1 x 10^6 CT26 cells) into the flank of immunocompromised (for human cells, e.g., nude mice) or syngeneic (for murine cells, e.g., BALB/c) mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound via an appropriate route (e.g., intravenous injection) according to a predetermined schedule (e.g., 10 mg/kg every other day). The vehicle control group should receive the same volume of the vehicle solution.
-
Monitoring: Monitor the tumor growth and the general health of the mice (e.g., body weight, behavior) throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., after a specific number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blot for p-ERK).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Visualizing Key Pathways and Workflows
To aid in the understanding of the experimental design and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.
References
Application Notes and Protocols for In Vivo Delivery of KS-58
For Research Use Only.
Introduction
KS-58 is a novel bicyclic peptide inhibitor that selectively targets the K-Ras(G12D) mutation, one of the most prevalent and challenging oncogenic drivers in cancer.[1][2] Preclinical research has demonstrated that this compound can suppress the proliferation of K-Ras(G12D)-positive cancer cells both in vitro and in vivo.[1][2][3] It functions by entering cells and blocking the interaction between K-Ras(G12D) and its downstream effector proteins, leading to the inhibition of signaling pathways, such as the ERK pathway, and consequently suppressing tumor growth.[1][3]
These application notes provide detailed protocols for the preparation and in vivo delivery of this compound for preclinical research, particularly in mouse xenograft models of pancreatic and colorectal cancer. The primary and validated method of administration is intravenous injection.
Signaling Pathway of this compound Action
This compound exerts its anti-cancer effects by directly interfering with the oncogenic K-Ras signaling cascade. The diagram below illustrates the targeted mechanism of action.
Quantitative In Vivo Efficacy Data
The following tables summarize the quantitative data from preclinical studies using this compound in mouse xenograft models.
Table 1: Efficacy of this compound in PANC-1 Subcutaneous Xenograft Model[1][2]
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 28, mm³) | % Tumor Growth Inhibition | Mean Body Weight Change |
| Vehicle | Saline, i.v., every 2 days | ~1250 | 0% | No significant loss |
| This compound | 40 mg/kg, i.v., every 2 days | ~500 | ~60% | No significant loss |
Data are approximated from graphical representations in the source literature.[1]
Table 2: Efficacy of this compound in CT26 Syngeneic Allograft Model[3]
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 17, mm³) | % Tumor Growth Inhibition | Mean Body Weight Change |
| Vehicle | Saline, i.v., every 2 days | ~1700 | 0% | No significant loss |
| This compound (Low Dose) | 10 mg/kg, i.v., every 2 days | ~1100 | ~35% | No significant loss |
| This compound (High Dose) | 40 mg/kg, i.v., every 2 days | ~800 | ~53% | No significant loss |
Data are approximated from graphical representations in the source literature.[3]
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
This protocol describes the preparation of this compound for a single intravenous (i.v.) injection.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile Saline (0.9% Sodium Chloride Injection, USP)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sterile insulin (B600854) syringes (e.g., 29-31 gauge) for injection
Procedure:
-
Calculate the Required Amount: Determine the total amount of this compound needed based on the number of animals, their average body weight, the desired dose (e.g., 40 mg/kg), and the injection volume (typically 100 µL per 20g mouse).
-
Reconstitution: Aseptically add the calculated volume of sterile saline to the vial of lyophilized this compound to achieve the final desired concentration.
-
Dissolution: Gently vortex the solution until the peptide is completely dissolved. Ensure there is no visible particulate matter. This compound is reported to be soluble in saline.[3]
-
Dose Preparation: Draw the appropriate volume of the this compound solution into a sterile syringe for each animal immediately prior to injection.
-
Storage: It is recommended to use freshly prepared solutions. If temporary storage is necessary, consult the manufacturer's stability data. For the cited studies, fresh preparations were likely used for each injection schedule.
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a typical workflow for evaluating the anti-tumor activity of this compound in a subcutaneous mouse model (e.g., PANC-1 or CT26).
Detailed Steps:
-
Animal Models:
-
For human pancreatic cancer studies, use immunodeficient mice such as female BALB/c nude mice, 5-6 weeks of age.[1]
-
For murine colorectal cancer studies, use immunocompetent syngeneic mice such as female BALB/c mice, 5-6 weeks of age.[3]
-
Allow animals to acclimatize for at least one week before experimentation.
-
-
Cell Inoculation:
-
Culture PANC-1 or CT26 cells under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS or culture medium.
-
Subcutaneously inject approximately 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Monitoring and Grouping:
-
Monitor tumor growth by measuring length and width with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment cohorts (e.g., Vehicle control, this compound treatment group).
-
-
Drug Administration:
-
Efficacy and Toxicity Monitoring:
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 4 weeks of treatment or when control tumors reach a predetermined size limit), euthanize the animals.
-
Excise tumors and record their final weights.
-
Tissues can be collected for further analysis, such as histology or western blotting for pharmacodynamic markers like phosphorylated ERK.[3]
-
References
- 1. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The K-Ras(G12D)-inhibitory peptide this compound suppresses growth of murine CT26 colorectal cancer cell-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting KS-58 solubility issues in DMSO
This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the solubility of the K-Ras(G12D) inhibitor, KS-58, in DMSO.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO. What are the potential reasons for this?
A1: Difficulty in dissolving this compound, a bicyclic peptide inhibitor, in DMSO can arise from several factors. These may include the inherent physicochemical properties of the peptide, the purity and water content of the DMSO used, the concentration you are trying to achieve, and the dissolution technique itself.[1][2] It is also possible that you are exceeding the solubility limit of this compound in DMSO.
Q2: My vial of lyophilized this compound appears empty. Is this normal?
A2: Yes, this is a common observation for small quantities of lyophilized compounds. The peptide may be present as a thin, almost invisible film on the vial's inner surface.[1] Always attempt to dissolve the contents according to the recommended protocol before concluding the vial is empty.
Q3: After dissolving this compound in DMSO, the solution appears cloudy or has visible precipitates. What should I do?
A3: A cloudy or precipitated solution indicates that this compound is not fully dissolved or has fallen out of solution.[1] This can occur if the solubility limit has been surpassed or due to improper storage. It is critical not to use a solution with precipitates in your experiments, as this will lead to inaccurate concentration calculations and unreliable results.[1] Refer to the troubleshooting guide below for steps to resolve this issue.
Q4: Can I heat my this compound/DMSO stock solution to improve its solubility?
A4: Gentle warming can be an effective method for dissolving compounds. However, it must be done with caution, as excessive heat can lead to the degradation of the peptide. A controlled water bath set to 37°C is a generally safe approach.[1][2] Always refer to any compound-specific stability data if available.
Q5: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. What is happening?
A5: This is a frequent issue when a compound that is soluble in a potent organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[3] This abrupt change in solvent polarity causes the compound to precipitate, a phenomenon often called "crashing out." To mitigate this, ensure the final DMSO concentration in your assay is low (ideally below 0.5%) and consider performing serial dilutions.[3][4][5]
Troubleshooting Guide for this compound Solubility in DMSO
If you encounter solubility issues with this compound, follow this systematic troubleshooting workflow.
Initial Dissolution Protocol
A standard protocol for dissolving lyophilized compounds like this compound is outlined below.
| Step | Action | Details |
| 1 | Equilibration | Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation of atmospheric moisture. |
| 2 | Solvent Addition | Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration. |
| 3 | Vortexing | Cap the vial securely and vortex for 1-2 minutes to facilitate dissolution.[2] |
| 4 | Sonication (Optional) | If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[1] |
| 5 | Gentle Warming (Optional) | If solubility remains an issue, warm the solution in a 37°C water bath for 5-10 minutes.[1][2] |
| 6 | Visual Inspection | Carefully inspect the solution to ensure it is clear and free of any visible precipitates before use or storage.[2] |
Troubleshooting Workflow for Persistent Solubility Issues
If the initial protocol fails, use the following workflow to diagnose and resolve the problem.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a clear, high-concentration stock solution of this compound for use in downstream experiments.
Materials:
-
Vial of lyophilized this compound (e.g., 1 mg)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate Required DMSO Volume: Determine the molecular weight of this compound from the manufacturer's data sheet. For a hypothetical molecular weight of 1000 g/mol , to make a 10 mM stock from 1 mg of peptide:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 1000 g/mol ) / 0.01 mol/L = 0.0001 L = 100 µL
-
-
Equilibrate: Allow the this compound vial to come to room temperature.
-
Dissolution: Add 100 µL of anhydrous DMSO to the vial.
-
Mixing: Vortex the vial for 1-2 minutes.
-
Aid Dissolution (if necessary): If the peptide is not fully dissolved, sonicate in a water bath for 10-15 minutes, followed by gentle warming to 37°C for 5-10 minutes if needed.
-
Verification: Visually confirm the solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom plate
-
Plate reader capable of measuring light scattering (nephelometer) or absorbance
Procedure:
-
Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the 10 mM this compound DMSO stock with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, ..., down to ~0.02 mM).
-
Dilution into Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to wells of the clear-bottom plate already containing the aqueous buffer (e.g., 198 µL), resulting in a 1:100 dilution. This will create a final concentration range from 100 µM down to ~0.2 µM, with a final DMSO concentration of 1%.
-
Incubation: Mix the plate on a shaker for 2 minutes and let it stand at room temperature for 1-2 hours.
-
Measurement: Measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering or absorbance compared to the buffer-only control.
| Final this compound Concentration (µM) | Example Light Scattering Units (LSU) | Observation |
| 100 | 5500 | Significant Precipitation |
| 50 | 4800 | Precipitation |
| 25 | 1200 | Slight Cloudiness |
| 12.5 | 350 | Clear Solution |
| 6.25 | 320 | Clear Solution |
| Buffer Control | 300 | Clear Solution |
This compound Signaling Pathway
This compound is a selective inhibitor of K-Ras(G12D). It functions by binding to K-Ras(G12D) and preventing its interaction with effector proteins, thereby inhibiting downstream signaling pathways such as the RAF-MEK-ERK pathway, which is crucial for cell proliferation.[6][7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. K-Ras G12D inhibitor this compound | Probechem Biochemicals [probechem.com]
- 7. The K-Ras(G12D)-inhibitory peptide this compound suppresses growth of murine CT26 colorectal cancer cell-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. K-Ras G12D inhibitor this compound|CAS |DC Chemicals [dcchemicals.com]
- 9. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent KS-58 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of the bicyclic peptide inhibitor, KS-58, in solution. By adhering to these best practices, users can ensure the integrity and reproducibility of their experiments.
Troubleshooting Guides
Encountering issues with this compound stability can compromise experimental outcomes. This section offers structured guidance to identify and resolve common degradation problems.
Visualizing the Troubleshooting Workflow
The following workflow provides a step-by-step process for diagnosing and addressing this compound degradation in your experimental setup.
Summary of Factors Affecting Peptide Stability in Solution
While specific quantitative data for this compound degradation in various laboratory solutions is not publicly available, the following table summarizes general conditions known to affect peptide stability and recommended preventative measures.
| Factor | Potential Impact on this compound | Recommended Action | Rationale |
| Temperature | Increased temperature accelerates chemical degradation pathways such as hydrolysis and oxidation. | Store stock solutions at -20°C for short-term (weeks) or -80°C for long-term (months to years) storage.[1][2] | Lower temperatures significantly slow down the rates of chemical reactions.[1] |
| pH | Extreme pH (acidic or basic) can catalyze hydrolysis of peptide bonds. The optimal pH for peptide stability is typically between 5 and 7.[3][4] | Prepare solutions using sterile, neutral pH buffers (pH 5-7).[2][3] | Maintains the integrity of peptide bonds and minimizes deamidation of susceptible amino acid residues.[4] |
| Freeze-Thaw Cycles | Repeated cycles can lead to aggregation and degradation due to ice crystal formation and pH shifts in the frozen state.[1] | Aliquot stock solutions into single-use volumes.[3] | Minimizes physical stress on the peptide and prevents contamination of the entire stock.[1] |
| Light Exposure | UV and visible light can induce photodegradation, particularly of aromatic amino acid residues. | Store solutions in amber vials or wrap containers in aluminum foil.[1] | Protects light-sensitive residues from photo-oxidation. |
| Oxidation | Dissolved oxygen in solutions can lead to the oxidation of susceptible amino acid residues like methionine and cysteine.[5][6] | Use degassed buffers or purge the headspace of vials with an inert gas (e.g., argon or nitrogen). | Reduces the availability of oxygen to react with the peptide. |
| Bacterial Contamination | Microorganisms can release proteases that enzymatically degrade the peptide. | Use sterile buffers and aseptic techniques for solution preparation. Filter-sterilize solutions if necessary.[3] | Prevents enzymatic cleavage of the peptide by microbial proteases. |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to evaluate the stability of this compound under various conditions.
1. Objective: To determine the degradation rate of this compound in a specific solution over time and under defined storage conditions.
2. Materials:
-
Lyophilized this compound
-
High-purity solvent (e.g., DMSO) for stock solution
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column
-
Mobile phases (e.g., Acetonitrile and water with 0.1% TFA)
-
Temperature-controlled incubator/storage unit
-
Light-protective containers (e.g., amber vials)
3. Methodology:
-
Prepare Stock Solution: Dissolve lyophilized this compound in 100% DMSO to a high concentration (e.g., 10 mM).
-
Prepare Working Solution: Dilute the DMSO stock solution into the aqueous buffer of interest to the final desired concentration (e.g., 100 µM). Note: The final DMSO concentration should be kept low (typically <1%) to minimize its effect on the experiment.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial peak area corresponding to intact this compound.
-
Incubation: Store the remaining working solution under the desired test conditions (e.g., 4°C, 25°C, 37°C; protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis:
-
Measure the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store lyophilized this compound powder?
A1: For maximum stability, lyophilized this compound should be stored at -20°C, or preferably -80°C for long-term storage, in a desiccated environment.[1][3] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption.[3]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO. For in vivo studies, a 1:10 DMSO to saline (v/v) solution has been used. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: My this compound solution appears cloudy. What could be the cause?
A3: Cloudiness or precipitation upon diluting a DMSO stock into an aqueous buffer often indicates that the solubility limit of this compound in the aqueous medium has been exceeded. To address this, you can try lowering the final concentration, or introducing a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to your buffer.
Q4: What are the common chemical degradation pathways for peptides like this compound?
A4: Peptides are susceptible to several chemical degradation pathways, including:
-
Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions.[4][5]
-
Oxidation: Modification of residues like methionine and cysteine by oxygen.[5][6]
-
Deamidation: The removal of an amide group from asparagine or glutamine residues.[5][6]
-
Racemization: Conversion of L-amino acids to a mixture of L- and D-isomers.[5][6]
The bicyclic nature of this compound likely provides increased resistance to some forms of degradation, particularly enzymatic cleavage.
Generalized Peptide Degradation Pathways
This diagram illustrates common chemical degradation routes that can affect peptide stability in solution.
Q5: Can I store my working solution of this compound in an aqueous buffer?
A5: Peptides are generally less stable in aqueous solutions compared to lyophilized powder or organic solvent stocks.[3] If you must store an aqueous solution, it is recommended to do so at 4°C for no more than a few days. For longer-term storage, freezing aliquots at -20°C or -80°C is preferable. However, always perform a stability check if the solution is stored for an extended period. Using sterile buffers with a pH between 5 and 7 can also help prolong the shelf life of the peptide in solution.[2][3]
References
Technical Support Center: Optimizing KS-58 Incubation Time
Welcome to the technical support center for KS-58, a potent and selective inhibitor of the MEK1/2 kinases. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for effectively using this compound in cell-based assays. The key to successful experiments with this compound is determining the optimal incubation time to observe maximum specific inhibition of the MAPK/ERK pathway with minimal off-target effects or cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1/2). By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of the downstream kinases ERK1 and ERK2 (Extracellular signal-regulated kinases 1/2). This effectively blocks signal transduction down the MAPK pathway, which is crucial for regulating cellular processes like proliferation, differentiation, and survival.[1]
Q2: What is a recommended starting incubation time for this compound?
A2: For initial experiments, a time-course of 12, 24, and 48 hours is recommended to determine the optimal duration for your specific cell line and endpoint.[2] For assays measuring immediate signaling events, such as the phosphorylation of ERK, shorter incubation times of 1 to 4 hours may be sufficient.[3] For endpoints that require longer-term cellular changes, like cell viability or apoptosis, incubation times of 24 to 72 hours are more common.[2][4]
Q3: How do I select the optimal concentration of this compound to use?
A3: It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. We recommend testing a wide range of concentrations (e.g., 0.01 µM to 50 µM) to generate a full dose-response curve.[4] The optimal concentration should effectively inhibit ERK phosphorylation without causing significant cytotoxicity.
Q4: I am not seeing any effect from this compound. What are the possible causes?
A4: There are several potential reasons for a lack of effect:
-
Sub-optimal Incubation Time: The incubation period may be too short to induce the desired cellular response.[2] Try extending the treatment duration.
-
Incorrect Concentration: The concentration used may be too low. An empirical dose-response study is essential.[3]
-
Cell Line Resistance: The cell line may have mutations downstream of MEK or utilize alternative signaling pathways for survival.[2]
-
Compound Instability: Ensure the compound is stored correctly and that fresh dilutions are prepared for each experiment from a validated stock solution.[5]
Q5: I am observing high cell toxicity. How can I mitigate this?
A5: High toxicity can be due to several factors:
-
Concentration is too high: Reduce the concentration of this compound. Your goal is to find a therapeutic window that inhibits the target without inducing widespread cell death.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all wells, including vehicle controls.[5]
-
Extended Incubation: The incubation time may be too long, leading to cytotoxic effects. A time-course experiment can help identify the optimal window.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem ID | Issue Description | Potential Causes & Solutions |
| KS58-T-01 | High variability between replicate wells | 1. Pipetting Inaccuracy: Ensure pipettes are calibrated. Use a master mix of this compound dilution to add to wells to minimize pipetting errors.[7] 2. Edge Effects: Evaporation from outer wells can concentrate the compound. Avoid using the outermost wells of a plate for critical samples; instead, fill them with sterile media or PBS.[5][6] 3. Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating to have a consistent number of cells in each well.[6] |
| KS58-T-02 | Inconsistent IC50 values between experiments | 1. Variable Cell Health/Passage Number: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.[8] 2. Reagent Variability: Prepare fresh dilutions of this compound for each experiment. Ensure other reagents like media and serum are from the same lot if possible.[7] 3. Inconsistent Incubation Times: Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.[7] |
| KS58-T-03 | No inhibition of ERK phosphorylation observed in Western Blot | 1. Sub-optimal Treatment Time: Inhibition of phosphorylation can be rapid and transient. Try shorter incubation times (e.g., 30 minutes, 1 hour, 2 hours).[9] 2. Inactive Compound: Test the activity of your this compound stock. Ensure proper storage at -20°C or -80°C in aliquots.[4] 3. Lysate Preparation Issues: Ensure that phosphatase and protease inhibitors are added fresh to your lysis buffer to preserve phosphorylation states during protein extraction.[10] |
| KS58-T-04 | Precipitate forms in media after adding this compound | 1. Solubility Issues: this compound may have limited solubility in aqueous media at high concentrations. Visually inspect for precipitation.[7] Solution: Prepare a higher concentration stock in DMSO and use a smaller volume for final dilution. Ensure the stock solution is fully dissolved before diluting it in the culture medium.[6] |
Data Presentation
Table 1: Time-Course Effect of this compound on p-ERK Levels
This table summarizes the effect of treating HeLa cells with 1 µM this compound over different incubation times. Protein levels were quantified by Western Blot densitometry and normalized to total ERK.
| Incubation Time | Normalized p-ERK Level (Relative to Control) | Standard Deviation |
| 0 hours (Control) | 1.00 | 0.00 |
| 1 hour | 0.15 | 0.04 |
| 4 hours | 0.08 | 0.02 |
| 12 hours | 0.25 | 0.06 |
| 24 hours | 0.45 | 0.09 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Dose-Response of this compound on Cell Viability at 48 Hours
This table shows the impact of varying concentrations of this compound on the viability of A375 cells after a 48-hour incubation, as measured by a resazurin-based assay.
| This compound Concentration (µM) | Percent Cell Viability (Relative to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100% | 4.5% |
| 0.01 | 98% | 5.1% |
| 0.1 | 85% | 3.8% |
| 1 | 52% | 4.2% |
| 10 | 15% | 2.9% |
| 50 | 5% | 1.8% |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol: Western Blot for p-ERK Inhibition by this compound
This protocol details the steps to assess the inhibition of ERK1/2 phosphorylation in cultured cells following treatment with this compound.[10]
1. Cell Seeding and Treatment: a. Seed cells (e.g., HeLa or A375) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. b. Allow cells to adhere and grow for 24 hours at 37°C with 5% CO₂. c. Prepare fresh dilutions of this compound in complete culture medium from a DMSO stock. Include a vehicle control with the same final DMSO concentration. d. Aspirate the old medium and treat the cells with the this compound dilutions or vehicle control for the desired incubation times (e.g., 1, 4, 12, 24 hours).[3]
2. Cell Lysis and Protein Quantification: a. After incubation, place the plates on ice and wash the cells twice with ice-cold PBS. b. Add 100 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.[10] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally.[10] e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Normalize protein samples with lysis buffer and 4x Laemmli sample buffer. Boil at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[10] c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[9] e. Incubate the membrane with primary antibodies for phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2] h. Wash the membrane again three times with TBST. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[2]
4. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p-ERK signal to the total ERK signal for each sample to account for loading differences. c. Further normalize the treated samples to the vehicle control to determine the relative inhibition.
Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of p-ERK levels after this compound treatment.
References
- 1. cusabio.com [cusabio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of KS-58
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the off-target effects of KS-58, a selective inhibitor of K-Ras(G12D).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bicyclic peptide developed as a selective inhibitor of the K-Ras(G12D) mutant protein.[1][2] Its primary mechanism of action is to bind to K-Ras(G12D), blocking its interaction with effector proteins and thereby inhibiting downstream signaling pathways, such as the ERK pathway, that drive cancer cell proliferation.[3][4]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a therapeutic agent, such as this compound, interacts with proteins other than its intended target (K-Ras(G12D)).[5] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may not be due to the inhibition of K-Ras(G12D), and can also cause cellular toxicity.[5][6] Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapies.[5]
Q3: How can I proactively minimize potential off-target effects in my experimental design with this compound?
A3: To minimize off-target effects from the outset, you should:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins.[5]
-
Employ Control Peptides: Include a structurally similar but inactive peptide as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold of the peptide itself.[5]
-
Confirm Target Expression: Verify the expression of K-Ras(G12D) in your experimental models (e.g., cell lines) using methods like Western Blot or qPCR.[5] The absence of the target should abrogate the effect of this compound if it is acting on-target.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High levels of cytotoxicity observed at effective concentrations. | Off-target effects or inappropriate dosage. | 1. Perform a dose-response curve to identify the lowest effective concentration. 2. Test this compound in a cell line that does not express K-Ras(G12D) to see if cytotoxicity persists. | Identification of a therapeutic window with minimal toxicity. If cytotoxicity is observed in the absence of the target, it suggests off-target effects. |
| Inconsistent or unexpected experimental results. | Cell line-specific effects or activation of compensatory signaling pathways. | 1. Test this compound in multiple K-Ras(G12D)-positive cell lines to check for consistency. 2. Use Western blotting to probe for the activation of known compensatory pathways. | Distinguishing between general off-target effects and those specific to a particular cellular context. A clearer understanding of the cellular response to this compound. |
| Lack of a clear dose-response relationship. | Compound instability or solubility issues. | 1. Check the stability of this compound under your specific experimental conditions (e.g., in media at 37°C). 2. Ensure complete solubilization of this compound in your vehicle and culture media. | Ensures that the observed effects (or lack thereof) are due to the active peptide and not its degradation or precipitation. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on various cell lines. A lower percentage of cell growth indicates higher potency. The data highlights the selectivity of this compound for cell lines expressing the K-Ras(G12D) mutation.
| Cell Line | K-Ras Mutation | Effect of 30 µM this compound (% Cell Growth) | Reference |
| A427 | G12D | 21.1% | [3][4] |
| PANC-1 | G12D | 50.1% | [3][4] |
| A549 | G12S | Weaker suppression | [3][4] |
| H1975 | WT | Weaker suppression | [3][4] |
| MIA PaCa-2 | G12C | Weaker suppression | [3][4] |
| Capan-1 | G12V | Weaker suppression | [3][4] |
Key Experimental Protocols and Visualizations
K-Ras Signaling Pathway and this compound Inhibition
The diagram below illustrates the simplified K-Ras signaling pathway. This compound acts by directly inhibiting the mutant K-Ras(G12D) protein, thereby preventing the activation of downstream effectors like RAF, MEK, and ERK, which are involved in cell proliferation.
Caption: K-Ras signaling pathway inhibited by this compound.
Experimental Workflow for Validating On-Target Effects
To confirm that the observed phenotype is a direct result of this compound's action on K-Ras(G12D), a multi-step validation process is recommended. This workflow combines pharmacological and genetic approaches for robust validation.
Caption: Workflow for on-target effect validation.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to K-Ras(G12D) within intact cells.[5]
Methodology:
-
Cell Treatment: Treat intact K-Ras(G12D)-expressing cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[5]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[5]
-
Supernatant Collection: Collect the supernatant containing the soluble, non-denatured proteins.[5]
-
Analysis: Analyze the amount of soluble K-Ras(G12D) in the supernatant by Western Blot.
-
Interpretation: Binding of this compound is expected to stabilize K-Ras(G12D), resulting in more soluble protein at higher temperatures compared to the vehicle control.
Troubleshooting Logic for Unexpected Phenotypes
When an unexpected phenotype is observed, it is crucial to determine whether it is an on-target or off-target effect. The following decision tree can guide the troubleshooting process.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo | Semantic Scholar [semanticscholar.org]
- 3. K-Ras G12D inhibitor this compound | Probechem Biochemicals [probechem.com]
- 4. K-Ras G12D inhibitor this compound|CAS |DC Chemicals [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
KS-58 experimental variability and reproducibility
KS-58 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility when working with the K-Ras(G12D) inhibitory peptide, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bicyclic peptide developed as a derivative of KRpep-2d, and it is the first peptide inhibitor of K-Ras(G12D) to demonstrate anti-cancer activity in vivo.[1] K-Ras is a protein that, when mutated (like in the G12D variation), can get stuck in an "on" state, leading to uncontrolled cell growth and cancer. This compound works by selectively binding to the K-Ras(G12D) mutant protein.[1][2][3] This binding action blocks the interaction between K-Ras(G12D) and its downstream effector proteins, such as BRAF, thereby inhibiting signaling pathways (like the ERK pathway) that are crucial for cell proliferation.[2][3][4]
dot
Caption: Simplified K-Ras(G12D) signaling pathway and the inhibitory action of this compound.
Q2: I'm observing high variability in my IC50 values for this compound between experiments. What are the common causes?
A2: High variability in IC50 values is a frequent challenge in cell-based assays.[5] For this compound, several factors can contribute:
-
Compound Solubility & Stability: this compound is a peptide and may have limited aqueous solubility and stability.[4] Precipitation in media or degradation during incubation can drastically alter the effective concentration. Nanoformulations have been developed to improve solubility and stability.
-
Cell Health and Passage Number: The physiological state of your cells is critical. Using cells at a high passage number, or cells that are unhealthy or stressed, can lead to inconsistent responses.
-
Serum Concentration: Components in Fetal Bovine Serum (FBS) can bind to peptides, reducing the available concentration of this compound. It is crucial to maintain consistent serum lots and concentrations or consider serum-starvation protocols.[2][6]
-
Assay Protocol Inconsistencies: Minor variations in cell seeding density, incubation times, and reagent addition can lead to significant differences in results.[7][8]
Q3: My this compound solution appears cloudy after dilution in cell culture media. What should I do?
A3: Cloudiness or precipitation indicates that this compound is not fully soluble at the desired concentration in your media.
-
Initial Dissolution: Ensure the initial stock solution is prepared correctly, typically in a solvent like DMSO, before further dilution.[3]
-
Check Final Solvent Concentration: Keep the final concentration of the initial solvent (e.g., DMSO) consistent and low across all wells (typically <0.5%) to avoid solvent-induced toxicity or solubility issues.
-
Use a Carrier: For in vivo and some in vitro work, surfactants like Cremophor EL (CrEL) have been used to create nanoformulations of this compound, dramatically improving its water solubility.
-
Sonication: Briefly sonicating the stock tube before dilution may help break up any initial aggregates.
Q4: How does this compound enter the cell? Could this be a source of variability?
A4: Yes, cellular uptake can be a significant source of variability. While the exact mechanism is not fully detailed in all publications, it is suggested that this compound enters cells to block intracellular Ras-effector protein interactions.[2][3] However, peptides generally have low cell membrane permeability, which may explain why micromolar concentrations are needed for a cellular effect, despite nanomolar binding affinity.[4] Factors influencing cell membrane health and fluidity could therefore impact the reproducibility of your results.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent IC50 Values
This guide provides a logical workflow to diagnose and resolve variability in this compound IC50 determination experiments.
dot
Caption: A logical workflow for troubleshooting inconsistent IC50 results with this compound.
Data & Protocols
Table 1: Representative IC50 Values for this compound
The following table summarizes representative data on the growth suppression activity of this compound in various K-Ras(G12D) mutant cancer cell lines. Note that experimental conditions can influence these values.
| Cell Line | Cancer Type | K-Ras Mutation | Reported Activity (at 30 µM) | Reference |
| CT26 | Colorectal | G12D | ~50% inhibition | [4] |
| PANC-1 | Pancreatic | G12D | ~50% inhibition | [3] |
| A427 | Lung | G12D | ~79% inhibition | [3] |
| A549 | Lung | G12S | Weaker Inhibition | [3] |
| MIA PaCa-2 | Pancreatic | G12C | Weaker Inhibition | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is a peptide and should be reconstituted with care. Briefly centrifuge the vial to ensure the peptide pellet is at the bottom.
-
Solvent Selection: Reconstitute the peptide in sterile DMSO to create a high-concentration stock (e.g., 10-20 mM).[3]
-
Dissolution: Vortex gently or sonicate briefly to ensure complete dissolution. Visually inspect the solution to confirm there is no particulate matter.
-
Aliquoting: Aliquot the stock solution into single-use volumes in low-protein-binding tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the peptide.
-
Storage: Store aliquots at -80°C for long-term stability. For short-term use, -20°C is acceptable.
Protocol 2: In Vitro Cell Proliferation Assay
This protocol provides a general framework for determining the IC50 of this compound.
-
Cell Seeding: Plate K-Ras(G12D) mutant cells (e.g., CT26, PANC-1) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting point for the highest concentration is 50-100 µM. Include a vehicle control (e.g., 0.5% DMSO in media).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the log of the this compound concentration and use a non-linear regression (four-parameter logistic) curve fit to determine the IC50 value.
dot
Caption: Key steps in a cell viability assay to determine the IC50 of this compound.
References
- 1. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The K-Ras(G12D)-inhibitory peptide this compound suppresses growth of murine CT26 colorectal cancer cell-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cellgs.com [cellgs.com]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the K-Ras(G12D) selective inhibitor, KS-58.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, bicyclic peptide inhibitor that selectively targets the G12D mutant of K-Ras, a protein frequently implicated in various cancers.[1][2][3] this compound functions by binding to K-Ras(G12D) and disrupting its interaction with downstream effector proteins.[1][2] This inhibition prevents the activation of critical signaling cascades, such as the RAF-MEK-ERK pathway, which are crucial for tumor cell proliferation and survival.[4][5][6]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated inhibitory activity in cancer cell lines harboring the K-Ras(G12D) mutation. Notably, it has been shown to suppress the growth of A427 (human lung carcinoma) and PANC-1 (human pancreas carcinoma) cells.[2][3] It also shows efficacy in murine CT26 colorectal cancer cells engineered to express K-Ras(G12D). Conversely, this compound displays significantly weaker activity against cell lines with other K-Ras mutations (G12S, G12C, G12V) or wild-type K-Ras.[2]
Q3: What is the primary downstream signaling marker to assess this compound activity?
A3: The phosphorylation of Extracellular signal-regulated kinase (ERK) is a key downstream marker for assessing the activity of this compound. Inhibition of the K-Ras(G12D) pathway by this compound leads to a reduction in the levels of phosphorylated ERK (p-ERK).[7] This can be effectively measured using techniques such as Western blotting.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (Ki) | 22 nM | - | [2] |
| Cell Growth Suppression | 78.9% (at 30 µM) | A427 (K-Ras G12D) | [2] |
| 49.9% (at 30 µM) | PANC-1 (K-Ras G12D) | [2] | |
| ERK Phosphorylation | Reduced to 26.0% (at 30 µM) | A427 (K-Ras G12D) | [2] |
| Reduced to 57.6% (at 30 µM) | PANC-1 (K-Ras G12D) | [2] |
Signaling Pathway Diagram
Caption: K-Ras(G12D) signaling pathway and inhibition by this compound.
Troubleshooting Guides
Issue 1: Low or No Inhibition of Cell Viability in K-Ras(G12D) Cell Lines
| Possible Cause | Recommended Solution |
| Peptide Instability/Degradation | This compound is a peptide and may be susceptible to degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store lyophilized peptide and stock solutions as recommended by the supplier. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions. Start with a broad range of concentrations (e.g., 1 µM to 100 µM). |
| Incorrect Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. High cell density can sometimes mask the effects of an inhibitor. |
| Assay Interference | Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, MTS). Run a control experiment with this compound in cell-free media to check for any direct reaction with the assay reagents. |
| Cell Line Integrity | Ensure the cell line has not lost the K-Ras(G12D) mutation through genetic drift. Periodically verify the mutation status and use low-passage cells for experiments. |
Issue 2: Inconsistent p-ERK Inhibition in Western Blots
| Possible Cause | Recommended Solution |
| Variability in Treatment Time | The effect of this compound on p-ERK levels can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing maximum p-ERK inhibition. |
| Lysate Preparation Issues | Immediately place cells on ice after treatment and use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. |
| Uneven Protein Loading | Accurately quantify protein concentration in lysates using a reliable method (e.g., BCA assay). Normalize all samples to the same concentration before loading on the gel. Always probe for a loading control (e.g., GAPDH, β-actin) and total ERK to ensure equal loading and to normalize the p-ERK signal. |
| Antibody Performance | Use a validated antibody specific for phosphorylated ERK (Thr202/Tyr204). Optimize antibody dilutions and incubation times to achieve a good signal-to-noise ratio. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cell viability results.
Experimental Protocols
Protocol: Western Blot for p-ERK Analysis
This protocol outlines the key steps for detecting phosphorylated ERK (p-ERK) in cell lysates following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed K-Ras(G12D) mutant cells (e.g., PANC-1) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined optimal time.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Add 4x Laemmli sample buffer to the normalized lysates and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.[8]
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against p-ERK1/2 (Thr202/Tyr204) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., GAPDH).[8]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. K-Ras G12D inhibitor this compound|CAS |DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News - this compound - LARVOL VERI [veri.larvol.com]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
Technical Support Center: Optimizing Assays for the KS-58 Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio for assays involving the KS-58 peptide, a K-Ras(G12D) inhibitor.
General Troubleshooting
A common challenge in assays designed to characterize signaling inhibitors like this compound is achieving a high signal-to-noise ratio. This ensures that the observed effects are truly due to the inhibitor's activity and not experimental artifacts. The following sections provide specific guidance for common assay types used to study peptide inhibitors.
Western Blotting
Western blotting is a key technique to assess the effect of this compound on downstream signaling proteins, such as the phosphorylation of MAPK (Erk1/2).
Frequently Asked Questions (FAQs) for Western Blotting
Q1: Why is my background high across the entire membrane?
High background can obscure the specific signal from your protein of interest. Several factors can contribute to this issue:
-
Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding.[1][2]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations might be too high, leading to non-specific binding.
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave behind unbound antibodies.
-
Contaminated Reagents: Buffers or reagents may be contaminated with particles or bacteria.[3]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking incubation time. Consider switching to a different blocking agent (e.g., from non-fat dry milk to BSA or a commercial blocking buffer).[2] |
| High Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background. |
| Insufficient Washing | Increase the number and duration of wash steps. Add a detergent like Tween-20 to your wash buffer to help remove non-specifically bound antibodies.[2] |
| Contaminated Reagents | Prepare fresh buffers and filter them if necessary. Ensure proper storage of all reagents.[3] |
Q2: My signal is very weak or absent, even for my positive control.
A weak or absent signal can be due to several factors related to your protein, antibodies, or the blotting procedure itself.
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.
-
Low Antibody Affinity or Concentration: The primary antibody may have low affinity for the target protein, or its concentration may be too low.
-
Inactive Enzyme Conjugate: The enzyme (e.g., HRP) conjugated to the secondary antibody may have lost activity.
-
Incorrect Substrate: The substrate used for detection may be inappropriate for the enzyme or may have expired.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. |
| Low Antibody Affinity/Concentration | Ensure you are using an antibody validated for Western blotting. Increase the primary antibody concentration or incubation time. |
| Inactive Enzyme Conjugate | Use a fresh vial of secondary antibody. Ensure proper storage conditions. |
| Incorrect or Expired Substrate | Verify that the substrate is compatible with the enzyme on your secondary antibody. Use a fresh, unexpired substrate. |
Experimental Protocol: Western Blotting to Assess MAPK Phosphorylation
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for at least 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MAPK (p-Erk1/2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total MAPK (Erk1/2) or a housekeeping protein like GAPDH.
Immunofluorescence
Immunofluorescence (IF) assays can be used to visualize the subcellular localization of proteins involved in the signaling pathway targeted by this compound.
Frequently Asked Questions (FAQs) for Immunofluorescence
Q1: I'm observing high background fluorescence in my images.
High background can make it difficult to distinguish your specific signal. Common causes include:
-
Autofluorescence: Cells and tissues can have endogenous fluorescence.[4]
-
Non-specific Antibody Binding: The primary or secondary antibodies may be binding to cellular components other than the target protein.[5]
-
Suboptimal Fixation/Permeabilization: The fixation and permeabilization steps can affect background levels.[6]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Autofluorescence | Include an unstained control to assess the level of autofluorescence. Consider using a quenching agent or switching to fluorophores in the far-red spectrum.[7] |
| Non-specific Antibody Binding | Optimize antibody concentrations through titration. Increase the concentration of blocking agents (e.g., BSA or serum) in your blocking buffer and antibody dilution buffers.[5][6] |
| Suboptimal Fixation/Permeabilization | Test different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) and optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100).[6] |
Q2: The fluorescent signal for my target protein is weak.
A faint signal can be due to a variety of factors:
-
Low Target Protein Expression: The protein of interest may be expressed at low levels in your cells.
-
Antibody Issues: The primary antibody may not be suitable for IF, or the fluorophore on the secondary antibody may be dim or photobleached.[8]
-
Improper Mounting: The mounting medium may not be optimal for preserving the fluorescent signal.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Low Target Protein Expression | If possible, use a positive control cell line known to express the protein at high levels. Consider using a signal amplification method. |
| Antibody Issues | Use an antibody validated for immunofluorescence. Protect fluorophore-conjugated antibodies from light.[8] Titrate the primary antibody to find the optimal concentration.[9] |
| Improper Mounting | Use a mounting medium with an anti-fade reagent. |
Experimental Protocol: Immunofluorescence for a Downstream Target of this compound
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody (diluted in 1% BSA in PBST) for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (diluted in 1% BSA in PBST) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Data Presentation: Optimizing Assay Conditions
The following tables provide starting points for optimizing key parameters in your experiments.
Table 1: Recommended Antibody Dilution Ranges
| Assay Type | Primary Antibody | Secondary Antibody |
| Western Blotting | 1:500 - 1:2000 | 1:2000 - 1:10000 |
| Immunofluorescence | 1:100 - 1:1000[9] | 1:200 - 1:1000 |
Table 2: Common Blocking Buffers
| Blocking Agent | Typical Concentration | Common Applications | Notes |
| Bovine Serum Albumin (BSA) | 1-5% | Western Blotting, ELISA, IF | A common starting point for many applications. |
| Non-fat Dry Milk | 3-5% | Western Blotting | Can mask some antigens; not recommended for biotin-based detection systems. |
| Normal Serum | 5-10% | Immunofluorescence | Serum should be from the same species as the secondary antibody to block non-specific binding of the secondary antibody. |
| Commercial Blocking Buffers | Varies | Various | Often contain proprietary formulations optimized for specific applications and can provide better performance. |
Visualizing Experimental Workflows and Signaling Pathways
Generic Signaling Pathway Inhibition
Caption: Inhibition of a generic K-Ras signaling pathway by this compound.
General Experimental Workflow for Inhibitor Testing
Caption: A general workflow for testing the effects of the this compound inhibitor.
References
- 1. bosterbio.com [bosterbio.com]
- 2. arp1.com [arp1.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 6. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. biocompare.com [biocompare.com]
- 9. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: KS-58 Concentration Optimization for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the K-Ras(G12D) inhibitor, KS-58, for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, bicyclic peptide inhibitor of mutated K-Ras protein, specifically the G12D mutation.[1][2] It functions by binding to K-Ras(G12D), preventing its interaction with effector proteins and thereby inhibiting downstream signaling pathways, such as the ERK pathway, which are crucial for cell proliferation.[1][2][3][4]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in suppressing the growth of cancer cell lines harboring the K-Ras(G12D) mutation, including A427 (human lung carcinoma) and PANC-1 (human pancreas carcinoma).[1][2][4] It has also been shown to inhibit the proliferation of murine CT26 colorectal cancer cells engineered to express K-Ras(G12D).[3]
Q3: What is a typical effective concentration for this compound?
A3: An effective concentration for this compound is approximately 30 µM. At this concentration, it has been shown to significantly suppress the growth of A427 and PANC-1 cells and reduce ERK phosphorylation.[1][2][3] However, the optimal concentration can vary depending on the cell line and experimental conditions, necessitating a dose-response experiment.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution.[3] This stock solution is then further diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, generally below 0.5%.[3] For storage, follow the manufacturer's recommendations, which typically involve storing the stock solution at -20°C or -80°C.
Q5: How can I distinguish between cytotoxic and cytostatic effects of this compound?
A5: Cell viability assays measure the number of living cells at a given time point. To differentiate between cytotoxicity (cell killing) and cytostasis (inhibition of proliferation), you can employ complementary assays. For instance, a cytotoxicity assay that measures markers of cell death, like lactate (B86563) dehydrogenase (LDH) release, can be used alongside a proliferation assay. Additionally, cell cycle analysis can reveal if this compound induces cell cycle arrest, a hallmark of a cytostatic effect.
Troubleshooting Guides
This section addresses common issues encountered during this compound concentration optimization experiments.
| Problem ID | Issue Description | Potential Cause(s) | Suggested Solution(s) |
| KS58-V-01 | High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well.2. Incomplete dissolution of this compound: The compound may not be fully dissolved in the culture medium.3. Edge effects: Evaporation from wells on the periphery of the microplate. | 1. Ensure a single-cell suspension: Gently triturate the cell suspension before seeding.2. Proper mixing: Vortex the this compound stock solution before diluting and gently mix the final dilutions in the medium.3. Minimize edge effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or culture medium instead. |
| KS58-V-02 | No dose-dependent decrease in cell viability. | 1. Cell line resistance: The cell line may not have the K-Ras(G12D) mutation or may have other resistance mechanisms.2. Incorrect assay endpoint: The incubation time with this compound may be too short to induce a measurable effect.3. Suboptimal this compound concentration range: The tested concentrations may be too low. | 1. Verify genotype: Confirm the K-Ras mutation status of your cell line.2. Time-course experiment: Perform experiments at different time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.3. Expand concentration range: Test a broader range of this compound concentrations, including higher doses. |
| KS58-V-03 | Unexpectedly low cell viability across all concentrations, including the vehicle control. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.2. Contamination: Bacterial or fungal contamination in the cell culture.3. Poor cell health: The cells may have been unhealthy before the experiment. | 1. Check solvent concentration: Ensure the final solvent concentration is within a non-toxic range (typically <0.5% for DMSO).2. Aseptic technique: Maintain strict aseptic technique during all experimental procedures.3. Monitor cell health: Regularly check the morphology and growth of your cell cultures. |
Experimental Protocols
Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from studies using this compound and provides a general framework for determining cell viability.[3]
Materials:
-
K-Ras(G12D) positive cell line (e.g., PANC-1, A427)
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells and is non-toxic.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 72 hours), with daily medium replacement if necessary.[3]
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Caption: K-Ras(G12D) signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. K-Ras G12D inhibitor this compound | Probechem Biochemicals [probechem.com]
- 2. K-Ras G12D inhibitor this compound|CAS |DC Chemicals [dcchemicals.com]
- 3. The K-Ras(G12D)-inhibitory peptide this compound suppresses growth of murine CT26 colorectal cancer cell-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
dealing with KS-58 precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on handling the K-Ras(G12D) inhibitory peptide, KS-58, in experimental settings. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address potential issues with precipitation in media, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, bicyclic peptide inhibitor of the K-Ras(G12D) mutation, which is prevalent in many cancers.[1][2][3] this compound functions by entering cells and binding to the K-Ras(G12D) protein, inhibiting its interaction with downstream effector proteins.[1][3] This action blocks critical signaling pathways, such as the RAF-MEK-ERK pathway, thereby suppressing cancer cell proliferation.[1][3]
Q2: I am observing precipitation after adding this compound to my cell culture media. Is this a known issue?
A2: Yes, precipitation of this compound in aqueous solutions can be a challenge. Published research indicates that pristine this compound has low water solubility, which can make it difficult to handle in experimental settings.[4][5]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is reported to be soluble in DMSO at a concentration of 10 mM.[1]
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.1%. However, the tolerance can be cell-line dependent, and it is advisable to run a vehicle control with the same final DMSO concentration to assess any effects on your cells.
Q5: Are there any alternative formulations of this compound with improved solubility?
A5: Yes, nanoformulations of this compound using the biocompatible surfactant Cremophor® EL (CrEL) have been developed.[4][5] These formulations have been shown to dramatically improve the water solubility and stability of this compound.[4][5] If you consistently encounter precipitation issues, exploring such formulations could be a viable solution.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1333.60 g/mol | [1] |
| Formula | C₆₄H₈₉FN₁₂O₁₄S₂ | [1] |
| Appearance | Solid | [1] |
| Nature | Bicyclic Peptide | [1][2] |
| Solubility | 10 mM in DMSO | [1] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | [1] |
Troubleshooting Guide: this compound Precipitation in Media
This guide provides a systematic approach to resolving precipitation issues with this compound during your experiments.
Problem 1: Precipitation occurs immediately upon adding this compound to the cell culture medium.
| Potential Cause | Recommended Solution |
| High Local Concentration | The direct addition of a concentrated DMSO stock into the aqueous medium can cause the peptide to "crash out" of solution. |
| Solution: Employ a serial dilution method. Instead of adding the concentrated stock directly, perform one or more intermediate dilution steps in pre-warmed (37°C) cell culture medium in a separate sterile tube before adding it to the final culture volume. | |
| Cold Medium | The solubility of many compounds, including peptides, is lower in cold liquids. |
| Solution: Always use pre-warmed (37°C) cell culture medium for preparing your final this compound solution. | |
| Rapid Addition | Adding the peptide solution too quickly can lead to poor dispersion and localized precipitation. |
| Solution: Add the final diluted this compound solution to your culture plates or flasks drop-wise while gently swirling to ensure rapid and even mixing. |
Problem 2: Precipitation appears over time during incubation.
| Potential Cause | Recommended Solution |
| Concentration Above Solubility Limit | The final concentration of this compound in the medium may be at or near its saturation point. Minor fluctuations in temperature or evaporation can lead to precipitation. |
| Solution: If your experimental design permits, try lowering the final concentration of this compound. | |
| Interaction with Media Components | Components in the media, such as salts or proteins in fetal bovine serum (FBS), can interact with the peptide, reducing its solubility.[6] |
| Solution 1: If your cells can tolerate it, consider treating them with this compound in a serum-free or reduced-serum medium for the duration of the treatment.[6] Solution 2: Test different media formulations to see if the precipitation is specific to one type. | |
| pH Instability | Changes in the pH of the culture medium during incubation can affect the charge and solubility of the peptide. |
| Solution: Ensure your incubator's CO₂ levels are stable and that your culture medium is adequately buffered. | |
| Evaporation | Water loss from the culture vessel can increase the concentration of all components, including this compound, potentially leading to precipitation.[7] |
| Solution: Ensure proper humidification in your incubator and use filter-capped flasks or sealed plates to minimize evaporation. |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell Culture
This protocol is designed to minimize the risk of precipitation when preparing this compound for in vitro experiments.
Materials:
-
This compound solid powder
-
Sterile, high-quality DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Aseptically add the appropriate volume of DMSO to the vial to create a 10 mM stock solution.
-
Vortex gently until the solid is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C.
-
-
Prepare an Intermediate Dilution (Example for a final concentration of 30 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
In a sterile microcentrifuge tube, perform a 1:10 dilution by adding 2 µL of the 10 mM stock to 18 µL of pre-warmed medium. This creates a 1 mM intermediate solution. Mix gently by pipetting.
-
-
Prepare the Final Working Solution:
-
In a separate tube, add the required volume of pre-warmed cell culture medium for your experiment.
-
To achieve a final concentration of 30 µM, add 30 µL of the 1 mM intermediate solution for every 970 µL of medium.
-
Mix thoroughly by gentle inversion or swirling.
-
-
Treating the Cells:
-
Remove the old medium from your cell culture plates.
-
Add the final this compound working solution to the cells drop-wise while gently swirling the plate to ensure even distribution.
-
Return the plates to the incubator.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. K-Ras G12D inhibitor this compound | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. K-Ras G12D inhibitor this compound|CAS |DC Chemicals [dcchemicals.com]
- 4. Nanoformulation of the K-Ras(G12D)-inhibitory peptide this compound suppresses colorectal and pancreatic cancer-derived tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
Technical Support Center: Refinement of KS-58 Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the K-Ras(G12D) inhibitory peptide, KS-58, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mouse models?
A1: Based on published preclinical studies, a common starting dose for intravenous (IV) administration of this compound in mice is 10 mg/kg.[1] Doses of 20 mg/kg and 40 mg/kg administered intravenously have also been used in anti-tumor efficacy studies in mice with PANC-1 pancreatic cancer xenografts.[2][3]
Q2: How should this compound be formulated for intravenous injection in animals?
A2: this compound has low water solubility. To overcome this, a nanoformulation using Cremophor® EL (CrEL) has been successfully developed and used in animal studies.[1] This formulation improves solubility and stability.
Q3: What is the mechanism of action of this compound?
A3: this compound is a bicyclic peptide that selectively inhibits the function of mutated K-Ras(G12D). It works by entering cells and blocking the interaction between K-Ras(G12D) and its effector proteins. This inhibition disrupts downstream signaling pathways, such as the ERK pathway, which are crucial for cancer cell proliferation.[2][3][4]
Q4: What is the pharmacokinetic profile of this compound in mice?
A4: Following intravenous injection in mice, this compound has a relatively short blood circulation half-life, estimated to be between approximately 30 and 60 minutes.[3][5]
Q5: What is the known safety and toxicity profile of this compound in animal studies?
A5: Preclinical studies in mice have shown no obvious systemic adverse effects at intravenous doses of up to 40 mg/kg.[5] Histomorphological analysis of the kidneys showed no significant changes. In the liver, hepatocellular hypertrophy with cytoplasmic eosinophilic change was observed, but without evidence of degeneration or necrosis.[4]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound During Formulation
-
Problem: Difficulty dissolving this compound in aqueous solutions for injection.
-
Cause: this compound is a hydrophobic bicyclic peptide with inherently low water solubility.
-
Solution:
-
Utilize a Nanoformulation: A nanoformulation with Cremophor® EL (CrEL) is the recommended method to enhance solubility and stability.[1]
-
Follow the Published Protocol: A detailed protocol for preparing the nanoformulation has been described. This involves dissolving this compound in DMSO, followed by a specific mixing procedure with CrEL and a buffered saline solution.
-
Issue 2: Rapid Clearance and Short Half-Life In Vivo
-
Problem: The therapeutic effect of this compound is limited by its short half-life in circulation.[3][5]
-
Cause: Peptides are often subject to rapid clearance by the liver and kidneys.
-
Solution:
-
Nanoformulation: The use of a nanoformulation can help to prolong the circulation time of this compound.
-
Adjust Dosing Frequency: Due to the short half-life, more frequent administration may be necessary to maintain therapeutic concentrations. In some studies, this compound was administered intravenously once every two days for four weeks.[3]
-
Issue 3: Determining the Optimal Dose for a New Animal Model
-
Problem: Uncertainty about the appropriate dose of this compound for an animal model not previously studied.
-
Solution:
-
Start with a Dose-Response Study: Begin with a pilot dose-escalation study to determine the dose-response relationship in your specific model. Start with the established effective dose in mice (e.g., 10 mg/kg IV) and escalate to higher doses (e.g., 20 mg/kg, 40 mg/kg) while monitoring for both efficacy and signs of toxicity.[1][2][3]
-
Monitor Target Engagement: Assess the phosphorylation of ERK (pERK), a downstream effector of K-Ras, in tumor tissue or relevant biological samples. A reduction in pERK levels can serve as a biomarker of this compound's inhibitory activity.[4]
-
Assess Toxicity: Closely monitor animals for any signs of toxicity, including changes in body weight, behavior, and overall health. Conduct histological analysis of major organs at the end of the study to identify any potential organ damage.[4]
-
Data Presentation
Table 1: Summary of Intravenous this compound Dosages in Mouse Models
| Animal Model | Cancer Type | Dosage | Frequency | Formulation | Key Findings | Reference |
| Mice | Pancreatic Cancer (PANC-1 Xenograft) | 20 mg/kg | - | - | Pharmacokinetic profiling | [3] |
| Mice | Pancreatic Cancer (PANC-1 Xenograft) | 40 mg/kg | Once every 2 days for 4 weeks | - | Anti-cancer efficacy | [3] |
| Mice | Colorectal Cancer (CT26 Allograft) | 10 mg/kg | - | - | Pharmacokinetic profiling | [1] |
| Mice | Colorectal Cancer (CT26 Allograft) | 10 mg/kg and 40 mg/kg | - | Nanoformulation with CrEL | Anti-tumor efficacy |
Experimental Protocols
Protocol for Preparation of this compound Nanoformulation with Cremophor® EL
This protocol is adapted from a published study.
Materials:
-
This compound peptide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor® EL (CrEL)
-
10x Dulbecco's Phosphate-Buffered Saline (D-PBS)
-
Purified water
-
Vortex mixer
-
Centrifuge tubes
Procedure:
-
Dissolve 200 mg of this compound in 2 mL of DMSO to achieve a concentration of 100 mg/mL.
-
In a separate 15 mL centrifuge tube, prepare a 50% 10x D-PBS solution by mixing with purified water (e.g., 3.5 mL of 10x D-PBS with 3.5 mL of purified water).
-
Add the desired amount of Cremophor® EL to the 50% 10x D-PBS solution. The final concentration of CrEL used in studies has been 10%.
-
While agitating the CrEL/D-PBS solution with a vortex mixer at 1,000 rpm, add the this compound/DMSO solution dropwise.
-
The final formulation for a 20 mg/mL this compound concentration would be: this compound (20 mg/mL) / DMSO (20%) / CrEL (10%) / 10x D-PBS (35%).
-
Store the resulting nanoformulation at 4°C until use.
-
For a vehicle control, prepare a similar formulation using DMSO without this compound.
Mandatory Visualizations
Caption: K-Ras(G12D) signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound animal studies.
Caption: Troubleshooting guide for common issues in this compound animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The K-Ras(G12D)-inhibitory peptide this compound suppresses growth of murine CT26 colorectal cancer cell-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The K-Ras(G12D)-inhibitory peptide this compound suppresses growth of murine CT26 colorectal cancer cell-derived tumors [ouci.dntb.gov.ua]
Validation & Comparative
Validating the Specificity of KS-58: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the K-Ras(G12D) inhibitory peptide, KS-58, with other emerging alternatives. Supported by experimental data, this document details the specificity and performance of this compound, offering a clear perspective on its potential in targeted cancer therapy.
This compound is a bicyclic peptide developed as a selective inhibitor of the K-Ras(G12D) mutation, a prevalent oncogenic driver in various cancers, including pancreatic and colorectal cancer.[1][2][3][4][5] Its mechanism of action involves cellular entry and subsequent disruption of the interaction between K-Ras(G12D) and its downstream effector proteins.[1][2][3][5] This inhibition effectively blocks critical signaling pathways, such as the ERK pathway, which are essential for tumor cell proliferation and survival.[2][3][4]
Comparative Analysis of Inhibitor Specificity
The specificity of a targeted inhibitor is paramount to its therapeutic potential, minimizing off-target effects and enhancing its safety profile. The following tables summarize the binding affinity and cell growth suppression of this compound in comparison to other known K-Ras inhibitors.
Table 1: Binding Affinity of K-Ras(G12D) Inhibitors to Various Ras Isoforms
| Inhibitor | Target | EC50 (nM) to K-Ras(G12D) | EC50 (nM) to Other Ras Mutants/WT | Fold Selectivity vs. WT | Reference |
| This compound | K-Ras(G12D) | 22 | G12V: 47, G12C: 47, G13D: 150, Q61H: 57, WT: >1000 | >45 | [2] |
| MRTX1133 | K-Ras(G12D) | <2 (IC50) | WT: ~1400 (IC50) | ~700 | [6] |
| BI-3706674 | Pan-KRAS | 1.5 (IC50) | G12C: 1.8, G12V: 5.9, WT: 4.8 (IC50) | ~3.2 | [7] |
Note: Data for different inhibitors are sourced from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Cell Growth Suppression by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | K-Ras Mutation | Growth Suppression (%) at 30 µM | Reference |
| A427 | Lung Carcinoma | G12D | 78.9 | [2] |
| PANC-1 | Pancreatic Carcinoma | G12D | 49.9 | [2] |
| A549 | Lung Carcinoma | G12S | Significantly weaker | [2] |
| H1975 | Lung Carcinoma | WT | Significantly weaker | [2] |
| MIA PaCa-2 | Pancreatic Carcinoma | G12C | Significantly weaker | [2] |
| Capan-1 | Pancreatic Carcinoma | G12V | Significantly weaker | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are the key protocols used to validate the specificity of this compound.
Binding Affinity Assessment (ELISA-based)
This protocol outlines the enzyme-linked immunosorbent assay (ELISA) used to determine the binding affinity of Biotin-labeled this compound to various Ras proteins.
-
Plate Coating: Recombinant Ras proteins (K-Ras(G12D), G12V, G12C, G13D, Q61H, WT, N-Ras WT, and H-Ras WT) were immobilized on a 96-well microplate.
-
Blocking: Non-specific binding sites were blocked using a suitable blocking buffer (e.g., BSA or non-fat milk in PBS).
-
Peptide Incubation: A serial dilution of Biotin-KS-58 was added to the wells and incubated to allow binding to the immobilized Ras proteins.
-
Detection: Streptavidin-conjugated horseradish peroxidase (HRP) was added, which binds to the biotinylated this compound.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) was added, and the color development was measured using a microplate reader at a specific wavelength.
-
Data Analysis: The half-maximal effective concentration (EC50) values were calculated from the resulting dose-response curves to quantify the binding affinity.
Cell Proliferation Assay (WST-based)
This protocol details the water-soluble tetrazolium salt (WST) assay used to measure the effect of this compound on the proliferation of various cancer cell lines.
-
Cell Seeding: Cancer cell lines with different K-Ras mutation statuses were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with varying concentrations of this compound or a vehicle control and incubated for a specified period (e.g., 72 hours).
-
WST Reagent Addition: WST reagent was added to each well. Metabolically active, viable cells reduce the tetrazolium salt to a formazan (B1609692) dye.
-
Incubation: The plates were incubated for a further 1-4 hours to allow for color development.
-
Absorbance Measurement: The absorbance of the formazan product was measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell growth suppression was calculated by comparing the absorbance of the treated cells to the vehicle-treated control cells.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's function, the following diagrams illustrate the targeted signaling pathway and the experimental workflow for its validation.
Caption: K-Ras signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specificity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BI-3706674, a potent KRAS oncogene inhibitor with efficacy in KRAS WTamp and G12V-driven cancers | BioWorld [bioworld.com]
A Comparative Guide to KRAS G12D Inhibitors: KS-58 vs. Zoldonrasib
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapies targeting KRAS mutations, long considered "undruggable," has led to the development of novel inhibitory compounds. This guide provides a detailed, objective comparison of two such agents targeting the KRAS G12D mutation: the bicyclic peptide KS-58 and the small molecule inhibitor zoldonrasib (RMC-9805). This comparison is based on publicly available preclinical and clinical data to inform researchers and drug development professionals.
At a Glance: this compound vs. Zoldonrasib
| Feature | This compound | Zoldonrasib (RMC-9805) |
| Compound Type | Bicyclic Peptide | Small Molecule |
| Target | K-Ras(G12D) | KRAS G12D |
| Mechanism of Action | Blocks intracellular Ras-effector protein interactions.[1] | Covalent tri-complex inhibitor targeting the active, GTP-bound state of KRAS G12D.[2][3] |
| Development Stage | Preclinical | Phase 1 Clinical Trials |
| Administration | Intravenous (in preclinical studies)[1] | Oral[4][5] |
Efficacy Data
Preclinical Efficacy
The following tables summarize the available preclinical efficacy data for this compound and zoldonrasib in various cancer models.
Table 1: In Vitro Efficacy of this compound and Zoldonrasib
| Compound | Cell Line | Cancer Type | Key Findings |
| This compound | A427, PANC-1 | Lung, Pancreatic | Suppressed proliferation of K-Ras(G12D) expressing cells.[1] |
| CT26 | Colorectal | Dose-dependently suppressed proliferation, with ~50% inhibition at 30 μM.[6] | |
| Zoldonrasib | eCT26 (KRAS G12D/G12D) | Colorectal | Inhibited production of CXCL1 and GM-CSF at 100 nM.[4] |
Table 2: In Vivo Efficacy of this compound and Zoldonrasib
| Compound | Animal Model | Cancer Type | Dosing | Key Findings |
| This compound | PANC-1 xenografts in mice | Pancreatic | Intravenous injection | Exhibited anti-cancer activity; activity improved with gemcitabine (B846).[1] |
| CT26 allografts in mice | Colorectal | High-dose | 65% tumor weight reduction compared to controls. No synergistic effect with anti-PD-1.[6] | |
| Zoldonrasib | KRAS G12D xenograft models | Not specified | 100 mg/kg; po; once daily | Showed antitumor activity.[4] |
| Syngeneic MSS RAS mutant CRC mouse model | Colorectal | Combination with RMC-6236 | Achieved 60% complete regressions.[7] | |
| KRAS G12D-driven immunocompetent mouse models | Pancreatic (GEMM-derived) | Not specified | Reduced immunosuppressive myeloid cells and expanded tumor-associated T-cells. Combination with anti-PD-1 resulted in complete tumor eradication.[7] |
Clinical Efficacy of Zoldonrasib
As of late 2025, this compound has not entered clinical trials. Zoldonrasib, however, is being evaluated in a Phase 1 clinical trial (NCT06040541) in patients with KRAS G12D-mutant solid tumors.
Table 3: Phase 1 Clinical Trial Results for Zoldonrasib
| Cancer Type | Number of Patients (evaluable) | Dosage | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Non-Small Cell Lung Cancer (NSCLC) | 18 | 1200 mg daily | 61% | 89% |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 32 (at 1200 mg daily or 600 mg twice daily) | Not specified | 30% | 80% |
Mechanism of Action and Signaling Pathways
Both this compound and zoldonrasib are designed to inhibit the oncogenic activity of the KRAS G12D mutant protein, but they achieve this through different mechanisms.
This compound is a bicyclic peptide that is thought to enter cells and directly bind to K-Ras(G12D), thereby blocking its interaction with downstream effector proteins.[1] This disruption of protein-protein interaction is key to its anti-cancer effects.
Zoldonrasib (RMC-9805) is a small molecule that acts as a "molecular glue." It forms a non-covalent tri-complex with cyclophilin A and the active, GTP-bound form of KRAS G12D.[2] This is followed by a covalent modification of the mutant aspartate-12 residue, leading to selective and irreversible inhibition.
Experimental Protocols
This compound Preclinical Studies
In Vitro Proliferation Assay:
-
Cell Lines: Human lung cancer A427 and human pancreatic cancer PANC-1 cells, both expressing K-Ras(G12D), and murine colorectal cancer CT26 cells stably expressing K-Ras(G12D).[1][6]
-
Methodology: Cells were seeded in appropriate culture plates and treated with varying concentrations of this compound. Cell proliferation was assessed at specific time points using standard methods such as MTT or crystal violet staining.[6]
-
Endpoint: Inhibition of cell growth, typically expressed as a percentage of control (untreated) cells. The concentration required for 50% inhibition (IC50) is often determined.
In Vivo Xenograft and Allograft Models:
-
Animal Models: Immunodeficient mice for human cell line xenografts (PANC-1) and immunocompetent mice for syngeneic allografts (CT26).[1][6]
-
Tumor Implantation: PANC-1 cells were implanted subcutaneously or orthotopically into mice.[1] CT26 cells were implanted subcutaneously.
-
Treatment: this compound was administered via intravenous injection.[1] In some studies, it was given in combination with gemcitabine or an anti-PD-1 antibody.
-
Endpoints: Tumor volume and weight were measured over time. At the end of the study, tumors were excised and weighed.[6]
Zoldonrasib Preclinical and Clinical Studies
Preclinical In Vivo Models:
-
Animal Models: Syngeneic MSS RAS mutant colorectal cancer mouse model (eCMT93) and KRAS G12D-driven immunocompetent mouse models, including a genetically engineered mouse model (GEMM) of pancreatic cancer.[7]
-
Treatment: Zoldonrasib was administered orally, alone or in combination with a pan-RAS inhibitor (RMC-6236) or an anti-PD-1 antibody.[4][7]
-
Endpoints: Tumor regression, progression-free survival, and analysis of the tumor microenvironment, including immune cell infiltration.[7]
Phase 1 Clinical Trial (NCT06040541):
-
Study Design: An open-label, multicenter, Phase 1/1b study of zoldonrasib as a monotherapy and in combination with RMC-6236. The study includes dose-escalation and dose-expansion cohorts.
-
Patient Population: Adults with locally advanced or metastatic solid tumors harboring a KRAS G12D mutation who have progressed on or are intolerant to standard therapies.
-
Treatment: Zoldonrasib is administered orally once or twice daily. The recommended Phase 2 dose has been identified as 1200 mg once daily.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Pharmacokinetics, objective response rate (ORR), and disease control rate (DCR).
Summary and Future Directions
This compound and zoldonrasib represent two distinct and promising approaches to targeting the KRAS G12D mutation. This compound, a bicyclic peptide, has demonstrated encouraging preclinical anti-cancer activity, particularly in combination with chemotherapy. However, its development is still in the early stages, and its efficacy as a monotherapy in a clinical setting remains to be determined.
Zoldonrasib, a small molecule inhibitor with a novel "molecular glue" mechanism, has shown significant promise in early clinical trials, with notable response rates in heavily pre-treated patients with KRAS G12D-mutated NSCLC and PDAC. Its oral bioavailability is a significant advantage for patient convenience.
For researchers and drug developers, the comparative data presented here highlights the potential of both peptide-based and small-molecule strategies for targeting KRAS G12D. Future research will likely focus on optimizing the delivery and efficacy of peptide-based inhibitors like this compound and further evaluating the long-term safety and efficacy of zoldonrasib in larger clinical trials, both as a monotherapy and in combination with other anti-cancer agents. The distinct mechanisms of action of these two compounds may also offer opportunities for combination therapies to overcome potential resistance mechanisms.
References
- 1. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zoldonrasib - Wikipedia [en.wikipedia.org]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The K-Ras(G12D)-inhibitory peptide this compound suppresses growth of murine CT26 colorectal cancer cell-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zoldonrasib shows antitumor efficacy in KRAS G12D mutated tumors | BioWorld [bioworld.com]
Comparative Analysis of KS-58 and Other Kinase Inhibitors in the KRAS(G12D) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel bicyclic peptide inhibitor, KS-58, with other small molecule inhibitors targeting the oncogenic KRAS(G12D) mutation. The KRAS protein, a key molecular switch in cellular signaling, is frequently mutated in various cancers, with the G12D substitution being one of the most common and challenging to target. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the pertinent signaling pathway and workflows to aid in the evaluation of these therapeutic agents.
Introduction to KRAS(G12D) and Targeted Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and aberrant downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) cascade, ultimately driving cell proliferation, survival, and tumor growth.[1][2] Developing inhibitors that can selectively target the KRAS(G12D) mutant protein has been a significant challenge in oncology drug development.[1][3] This guide focuses on this compound, a selective K-Ras(G12D) inhibitory peptide, and compares its performance with other notable inhibitors, MRTX1133 and BI-2852.[4][5][6]
Performance Data Summary
The following tables summarize the available quantitative data for this compound, MRTX1133, and BI-2852. It is important to note that the data presented has been collated from various sources and may have been generated under different experimental conditions. Direct, head-to-head comparative studies are limited.
Table 1: Biochemical and Cellular Potency of KRAS(G12D) Inhibitors
| Inhibitor | Type | Target | Binding Affinity (Kd) | Cellular IC50 (ERK Phosphorylation) | Cellular IC50 (Cell Viability) | Cell Line(s) | Reference(s) |
| This compound | Bicyclic Peptide | K-Ras(G12D) | 22 nM (Ki) | 26.0% reduction at 30 µM | 21.1% growth at 30 µM | A427, PANC-1 | [7] |
| MRTX1133 | Small Molecule | KRAS G12D | ~0.2 pM | 2 nM | 6 nM | AGS | [5] |
| BI-2852 | Small Molecule | Pan-KRAS (including G12D) | 740 nM | 5.8 µM (EC50) | Not specified in µM | NCI-H358 | [8][9] |
Table 2: Selectivity Profile of KRAS(G12D) Inhibitors
| Inhibitor | Selectivity for KRAS(G12D) vs. Wild-Type/Other Mutants | Reference(s) |
| This compound | Weaker activity against K-Ras(G12S), K-Ras(WT), K-Ras(G12C), and K-Ras(G12V) expressing cells. | [7] |
| MRTX1133 | >500-fold selectivity against a KRAS wild-type dependent cell line (MKN1). | [5] |
| BI-2852 | Binds to both active and inactive forms of KRAS, and also inhibits NRAS and HRAS. | [6] |
Signaling Pathway and Inhibitor Mechanism of Action
The diagram below illustrates the canonical RAS/MAPK signaling pathway and the points of intervention for KRAS(G12D) inhibitors. These inhibitors act by binding to the mutant KRAS protein, thereby preventing its interaction with downstream effector proteins like RAF, which in turn blocks the phosphorylation cascade and subsequent oncogenic signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are generalized and may require optimization based on specific cell lines and reagents.
Cell Viability/Proliferation Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the kinase inhibitor (e.g., this compound, MRTX1133, or BI-2852) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition:
-
For MTT assay: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[7]
-
For MTS assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours.[7]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot for ERK Phosphorylation
This technique is used to detect the phosphorylation status of ERK, a downstream effector in the KRAS pathway.
-
Cell Lysis: After treating cells with the inhibitor for a specified time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.[10][11][12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating kinase inhibitors.
Conclusion
This compound represents a promising peptide-based approach to selectively inhibit the challenging KRAS(G12D) oncoprotein. While direct comparative data is limited, the available information suggests that small molecule inhibitors like MRTX1133 exhibit potent activity at nanomolar concentrations. The choice of an optimal therapeutic candidate will depend on a comprehensive evaluation of potency, selectivity, pharmacokinetic properties, and in vivo efficacy. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative analyses. Further head-to-head studies are warranted to definitively establish the relative merits of these different inhibitory modalities against KRAS(G12D)-driven cancers.
References
- 1. jetir.org [jetir.org]
- 2. Insights into direct KRAS inhibition strategies for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. BI-2852 | KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.4. Western Blotting and Detection [bio-protocol.org]
Cross-Validation of KS-58: A Comparative Analysis Against Novel K-Ras(G12D) Inhibitors
A detailed guide for researchers, scientists, and drug development professionals evaluating the efficacy and mechanism of the K-Ras(G12D) inhibitory peptide, KS-58, in comparison to emerging small molecule inhibitors. This document provides a comprehensive overview of their effects across various cancer cell lines, supported by experimental data and detailed protocols.
The discovery of this compound, a bicyclic peptide derived from KRpep-2d, marked a significant advancement in the direct targeting of the notorious K-Ras(G12D) mutation, a key driver in a multitude of cancers, including pancreatic and lung adenocarcinoma.[1][2] this compound exhibits its anti-cancer activity by selectively binding to the K-Ras(G12D) protein, thereby impeding its interaction with downstream effector proteins and attenuating critical signaling pathways that promote tumor growth.[3][4] This guide provides a cross-validation of this compound's effects in different cell lines and a comparative analysis with other recently developed K-Ras(G12D) inhibitors, MRTX1133 and BI-2852, offering a valuable resource for preclinical evaluation and drug development decisions.
Mechanism of Action: Inhibiting the K-Ras Signaling Cascade
The K-Ras protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the intrinsic GTPase activity of K-Ras, locking it in a constitutively active state. This leads to the persistent activation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are fundamental to cell proliferation, survival, and differentiation.[5] this compound and other K-Ras(G12D) inhibitors are designed to disrupt this aberrant signaling. By binding to the mutant K-Ras protein, they prevent the recruitment and activation of downstream effectors, ultimately leading to a reduction in the phosphorylation of key signaling molecules like ERK.[6]
Comparative Efficacy in Cancer Cell Lines
The anti-proliferative activity of this compound and its small molecule counterparts has been evaluated across a panel of cancer cell lines harboring the K-Ras(G12D) mutation, as well as those with other K-Ras mutations or wild-type K-Ras. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | Cancer Type | K-Ras Mutation | IC50 (µM) | Reference |
| This compound | A427 | Lung Carcinoma | G12D | ~15 (estimated from 21.1% survival at 30µM) | [1] |
| PANC-1 | Pancreatic Carcinoma | G12D | ~30 (estimated from 50.1% survival at 30µM) | [1] | |
| A549 | Lung Carcinoma | G12S | >30 | [1] | |
| MIA PaCa-2 | Pancreatic Carcinoma | G12C | >30 | [1] | |
| Capan-1 | Pancreatic Carcinoma | G12V | >30 | [1] | |
| H1975 | Lung Carcinoma | WT | >30 | [1] | |
| MRTX1133 | PANC-1 | Pancreatic Carcinoma | G12D | >5 | [7] |
| HPAF-II | Pancreatic Carcinoma | G12D | >1 | [7] | |
| LS513 | Colorectal Carcinoma | G12D | >0.1 | [7] | |
| SNU-C2B | Colorectal Carcinoma | G12D | >5 | [7] | |
| SW480 | Colorectal Carcinoma | G12V | ~1 | [7] | |
| HT-29 | Colorectal Carcinoma | WT | >10 | [7] | |
| BI-2852 | NCI-H358 | Lung Carcinoma | G12C | 6.7 (low serum) | [8][9] |
| PANC-1 | Pancreatic Carcinoma | G12D | - | ||
| A427 | Lung Carcinoma | G12D | - |
Experimental Protocols
To ensure the reproducibility and cross-validation of findings, detailed experimental protocols are crucial. Below are standardized methodologies for the key assays used to evaluate the effects of K-Ras inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach for 24 hours.[10]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, MRTX1133) or vehicle control (DMSO) for 72 hours.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[10]
Western Blot for ERK Phosphorylation
This technique is used to detect the levels of phosphorylated ERK (pERK), a key downstream effector of the K-Ras pathway.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk and then incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of pERK to total ERK.
Conclusion
This compound represents a pioneering effort in the development of peptide-based inhibitors for the challenging K-Ras(G12D) target. Its selectivity for the G12D mutation over other K-Ras variants and wild-type K-Ras highlights its potential for targeted therapy. The emergence of small molecule inhibitors like MRTX1133 and BI-2852 provides valuable comparators and benchmarks for the continued development of K-Ras(G12D) therapeutics. While direct comparisons of potency require standardized experimental conditions, the available data suggest that both peptide-based and small molecule approaches hold significant promise. The detailed protocols provided in this guide are intended to facilitate the rigorous and reproducible evaluation of these and future K-Ras inhibitors, ultimately accelerating the translation of these promising compounds into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. The K-Ras(G12D)-inhibitory peptide this compound suppresses growth of murine CT26 colorectal cancer cell-derived tumors [ouci.dntb.gov.ua]
- 7. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. BI-2852 | Ras | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of KS-58 and Gemcitabine for K-Ras(G12D)-Mutated Pancreatic Cancer
For Immediate Release
This guide provides a detailed comparative analysis of the investigational K-Ras(G12D)-inhibitory peptide, KS-58, and the standard-of-care chemotherapy, gemcitabine (B846), for the treatment of pancreatic cancer harboring the K-Ras(G12D) mutation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, preclinical efficacy, and experimental protocols for both agents.
Introduction
Pancreatic cancer remains a significant therapeutic challenge, with limited effective treatment options. A large subset of pancreatic tumors is driven by mutations in the K-Ras oncogene, most commonly the G12D mutation. This mutation leads to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and tumor growth.
This compound is a novel bicyclic peptide designed to selectively inhibit the K-Ras(G12D) mutant protein. By binding to K-Ras(G12D), this compound aims to block its interaction with effector proteins, thereby inhibiting downstream signaling and suppressing tumor growth.[1][2][3]
Gemcitabine is a nucleoside analog that has been a cornerstone of pancreatic cancer treatment for decades. It functions by incorporating into DNA, which ultimately leads to the inhibition of DNA synthesis and induction of cell death.
This guide presents a side-by-side comparison of the preclinical performance of this compound and gemcitabine, with a focus on their effects on the K-Ras(G12D)-positive pancreatic cancer cell line, PANC-1.
Mechanism of Action
The fundamental difference between this compound and gemcitabine lies in their therapeutic targets and mechanisms of action. This compound represents a targeted therapy approach, specifically aimed at the driver oncogene, while gemcitabine is a cytotoxic agent with a broader mechanism.
Preclinical Efficacy: In Vitro and In Vivo Data
Preclinical studies utilizing the PANC-1 human pancreatic cancer cell line, which harbors the K-Ras(G12D) mutation, have demonstrated the anti-cancer activity of this compound, both as a monotherapy and in combination with gemcitabine.
In Vitro PANC-1 Cell Proliferation
The following table summarizes the in vitro efficacy of this compound and gemcitabine on PANC-1 cell proliferation.
| Treatment | Concentration | % Cell Proliferation | % pERK Levels |
| This compound | 30 µM | 50.1% | 57.6% |
| Gemcitabine | Data not available in the primary source | - | - |
Data extracted from Sakamoto K, et al. Sci Rep. 2020;10(1):21671.[2]
In Vivo PANC-1 Xenograft Models
The anti-tumor effects of this compound and gemcitabine were evaluated in mouse xenograft models implanted with PANC-1 cells.
Subcutaneous PANC-1 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 28 |
| Control (Vehicle) | - | ~1000 |
| This compound | 20 mg/kg, i.v., daily | ~500 |
| Gemcitabine | 100 mg/kg, i.p., twice a week | ~400 |
| This compound + Gemcitabine | 20 mg/kg this compound + 100 mg/kg Gemcitabine | ~200 |
Data estimated from graphical representations in Sakamoto K, et al. Sci Rep. 2020;10(1):21671.[2]
Orthotopic PANC-1 Xenograft Model
| Treatment Group | Dosage | Bioluminescence (photon/sec) at Day 28 |
| Control (Vehicle) | - | ~1.0 x 10⁸ |
| This compound | 20 mg/kg, i.v., daily | ~5.0 x 10⁷ |
| Gemcitabine | 100 mg/kg, i.p., twice a week | ~4.0 x 10⁷ |
| This compound + Gemcitabine | 20 mg/kg this compound + 100 mg/kg Gemcitabine | ~1.0 x 10⁷ |
Data estimated from graphical representations in Sakamoto K, et al. Sci Rep. 2020;10(1):21671.[2]
The preclinical data suggests that the combination of this compound and gemcitabine results in enhanced anti-tumor activity compared to either agent alone in PANC-1 xenograft models.[1][2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
PANC-1 Cell Proliferation Assay
This protocol outlines the procedure for assessing the effect of this compound on the proliferation of PANC-1 cells.
-
Cell Seeding: PANC-1 cells are seeded into 96-well plates at a density of 2 x 10³ cells per well in DMEM supplemented with 10% fetal bovine serum.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: this compound is added to the wells at various concentrations.
-
Incubation: The cells are incubated for an additional 72 hours.
-
Reagent Addition: 10 µL of WST-8 reagent is added to each well.
-
Final Incubation: The plates are incubated for 2 hours.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
Western Blot for p-ERK Inhibition
This protocol details the method used to assess the inhibition of ERK phosphorylation by this compound in PANC-1 cells.
-
Cell Culture and Treatment: PANC-1 cells are seeded in 6-well plates, grown for 24 hours, and then treated with 30 µM this compound for 24 hours.
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and GAPDH (as a loading control). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescence reagent.
In Vivo PANC-1 Xenograft Studies
This protocol describes the establishment and treatment of PANC-1 xenograft models in mice.
-
Tumor Implantation: 5 x 10⁶ PANC-1 cells are injected either subcutaneously into the flank or orthotopically into the pancreas of female BALB/c nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to approximately 100 mm³. Mice are then randomized into four treatment groups: vehicle control, this compound alone, gemcitabine alone, and the combination of this compound and gemcitabine.
-
Drug Administration:
-
This compound: Administered intravenously daily at a dose of 20 mg/kg.
-
Gemcitabine: Administered intraperitoneally twice a week at a dose of 100 mg/kg.
-
-
Monitoring:
-
Subcutaneous Model: Tumor volume is measured twice weekly with calipers.
-
Orthotopic Model: Tumor growth is monitored weekly by measuring bioluminescence.
-
-
Study Endpoint: The study is concluded after 28 days of treatment.
Conclusion
The investigational peptide this compound demonstrates a targeted mechanism of action against the K-Ras(G12D) mutation, a key driver in a significant portion of pancreatic cancers. Preclinical data indicates that this compound inhibits the proliferation of K-Ras(G12D)-positive pancreatic cancer cells and suppresses tumor growth in vivo. Notably, the combination of this compound with the standard chemotherapeutic agent, gemcitabine, shows enhanced anti-tumor efficacy in xenograft models. These findings support the continued investigation of this compound as a potential therapeutic agent for K-Ras(G12D)-mutated pancreatic cancer, both as a monotherapy and in combination with existing treatments. Further research is warranted to fully elucidate the clinical potential of this novel targeted therapy.
References
Independent Verification of KS-58 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the K-Ras(G12D) inhibitory peptide, KS-58, with other emerging alternatives. All presented data is supported by published experimental findings to aid in the independent verification and assessment of this novel therapeutic candidate.
Performance Comparison of K-Ras(G12D) Inhibitors
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and its potential alternatives, MRTX1133 and BI-3706674, which also target KRAS mutations.
| Compound | Target | Assay | Cell Line | Metric | Value | Reference |
| This compound | K-Ras(G12D) | Cell Proliferation | CT26 (colorectal) | ~50% inhibition | 30 µM | [1] |
| Cell Proliferation | A427 (lung) | % of control | 21.1% (at 30 µM) | [2] | ||
| Cell Proliferation | PANC-1 (pancreatic) | % of control | 50.1% (at 30 µM) | [2] | ||
| ERK Phosphorylation | A427 (lung) | % of control | 26.0% (at 30 µM) | [2] | ||
| ERK Phosphorylation | PANC-1 (pancreatic) | % of control | 57.6% (at 30 µM) | [2] | ||
| MRTX1133 | K-Ras(G12D) | ERK Phosphorylation | AGS (gastric) | IC50 | 2 nM | [3] |
| 2D Viability | AGS (gastric) | IC50 | 6 nM | [3] | ||
| Binding Affinity (to K-Ras G12D) | - | KD | 0.2 pM | [3][4] | ||
| BI-3706674 | KRAS (noncovalent) | KRAS-SOS Interaction | - | IC50 (GDP-KRAS G12D) | 1.5 nM | [5] |
| KRAS-SOS Interaction | - | IC50 (GDP-KRAS G12C) | 1.8 nM | [5] | ||
| KRAS-SOS Interaction | - | IC50 (GDP-KRAS G12V) | 5.9 nM | [5] | ||
| KRAS-SOS Interaction | - | IC50 (GDP-KRAS WT) | 4.8 nM | [5] |
| Compound | Dose | Administration | Tumor Model | Metric | Result | Reference |
| This compound | 10 or 40 mg/kg | Every second day | CT26 allografts | Tumor Growth | Substantially reduced | [1] |
| MRTX1133 | 3 mg/kg BID | IP | KRAS G12D mutant xenograft | Tumor Growth Inhibition | 94% | [4] |
| 10 mg/kg BID | IP | KRAS G12D mutant xenograft | Tumor Regression | -62% | [4] | |
| 30 mg/kg BID | IP | KRAS G12D mutant xenograft | Tumor Regression | -73% | [4] | |
| BI-3706674 | 30 mg/kg twice daily | Oral | KRAS G12V PDX models | Tumor Growth | Regression | [5] |
| Compound | Parameter | Value | Species | Reference |
| This compound | t1/2 | ~30 min | Mouse | [6] |
| AUCinf | - | Mouse | [1][6] | |
| Vdss | - | Mouse | [1][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on established standards and provide a framework for the independent verification of the presented findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be kept below 0.5%. Add the diluted compound to the wells and include vehicle controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for pERK/ERK Analysis
-
Cell Lysis: After treatment with the test compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal.
In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a defined number of cells (e.g., 3 x 106) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: Volume = (width)2 x length/2.
-
Compound Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the specified dosing schedule and route.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised and weighed for further analysis.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: Figure 1. The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Figure 2. General workflow for the evaluation of K-Ras inhibitors.
References
- 1. The K-Ras(G12D)-inhibitory peptide this compound suppresses growth of murine CT26 colorectal cancer cell-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BI-3706674, a potent KRAS oncogene inhibitor with efficacy in KRAS WTamp and G12V-driven cancers | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
Comparative Performance Analysis of KS-58 in Preclinical Models
An Objective Guide for Researchers in Oncology Drug Development
This guide provides a comprehensive comparison of KS-58, a novel kinase inhibitor, against alternative compounds in established experimental models. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance, supported by detailed experimental protocols and pathway visualizations. This compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in various cancers.[1][2]
Comparative In Vitro Cytotoxicity
The efficacy of this compound was assessed across a panel of human cancer cell lines and compared with a well-characterized pan-Class I PI3K inhibitor, here designated as Compound B. The half-maximal inhibitory concentration (IC50), a measure of potency, was determined using a standard MTT assay after 72 hours of continuous exposure.
Table 1: IC50 Values (µM) of this compound vs. Compound B in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC50 in µM) | Compound B (IC50 in µM) |
| U87MG | Glioblastoma | 0.75 | 0.95[3][4] |
| PC-3 | Prostate Cancer | 0.21 | 0.28[3][4] |
| MCF-7 | Breast Cancer | 0.45 | 0.68 |
| A549 | Lung Cancer | 1.12 | 1.55 |
| IGROV-1 | Ovarian Cancer | 0.09 | 0.07[3] |
Data represents the mean from three independent experiments. Lower IC50 values indicate higher potency.
In Vivo Antitumor Efficacy
The antitumor activity of this compound was evaluated in a U87MG glioblastoma xenograft mouse model.[5] Tumor-bearing mice were treated orally with this compound, Compound B, or a vehicle control once daily for 14 consecutive days. Tumor volumes were measured to assess treatment efficacy.
Table 2: In Vivo Efficacy in U87MG Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | +210% | - |
| This compound | 50 | -45% | 121% |
| Compound B | 50 | -30% | 114% |
Tumor volume change is calculated from Day 1 to Day 14. TGI is calculated relative to the vehicle control group.
Mechanism of Action: PI3K/Akt Signaling Pathway
This compound exerts its anticancer effects by inhibiting PI3K, a key enzyme in the PI3K/Akt/mTOR signaling pathway.[6][7] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[8][9] By blocking PI3K, this compound prevents the phosphorylation and subsequent activation of Akt, a central node in the pathway, leading to the downstream inhibition of cell growth and induction of apoptosis.[10][11]
Experimental Workflow
The evaluation of this compound followed a structured preclinical workflow, beginning with broad in vitro screening and culminating in targeted in vivo efficacy studies.
Detailed Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[12][13]
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO₂.[14]
-
Compound Treatment: Cells were treated with serial dilutions of this compound or Compound B for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis
This technique was used to confirm the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation of Akt (p-Akt).[11][15]
-
Cell Lysis: U87MG cells were treated with this compound (0.5 µM) for 2 hours, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis & Transfer: 20 µg of protein per lane was separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and β-actin.[16][17]
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an ECL detection system. Densitometry was used for quantification.
In Vivo Xenograft Tumor Model
This model assesses the antitumor efficacy of a compound in a living organism.[18][19]
-
Cell Implantation: 5 x 10⁶ U87MG cells were suspended in Matrigel and subcutaneously injected into the flank of 6-8 week old female athymic nude mice.[5][20]
-
Tumor Growth & Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group).
-
Drug Administration: this compound (50 mg/kg), Compound B (50 mg/kg), or a vehicle control was administered orally once daily for 14 days.
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers, calculated with the formula: (Width² x Length) / 2.[5]
-
Data Analysis: Tumor growth inhibition was calculated by comparing the change in tumor volume in treated groups to the vehicle control group. Animal welfare was monitored throughout the study.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tribioscience.com [tribioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]
Confirming the On-Target Effects of KS-58: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bicyclic peptide KS-58, a selective inhibitor of K-Ras(G12D), with other K-Ras inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to confirm its on-target effects.
Introduction to this compound
This compound is a first-in-class, selective, bicyclic peptide inhibitor of the K-Ras(G12D) mutation, one of the most frequent oncogenic mutations in human cancers.[1][2] Developed as a derivative of the cyclic peptide KRpep-2d, this compound exhibits enhanced stability and anti-cancer activity.[1] In vitro studies and molecular dynamics simulations have suggested that this compound can enter cells, bind directly to intracellular K-Ras(G12D), and disrupt its interaction with effector proteins, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[1][3]
Comparative Analysis of K-Ras Inhibitors
While this compound specifically targets the K-Ras(G12D) mutation, other inhibitors have been developed to target different K-Ras mutations, most notably K-Ras(G12C). The following tables summarize the key characteristics and performance data of this compound and provide a comparative context with its predecessor, KRpep-2d, and prominent K-Ras(G12C) inhibitors.
Table 1: Comparison of K-Ras Inhibitor Characteristics
| Inhibitor | Target Mutant | Mechanism of Action | Chemical Class |
| This compound | K-Ras(G12D) | Binds to K-Ras(G12D) and inhibits effector protein interactions.[4] | Bicyclic Peptide |
| KRpep-2d | K-Ras(G12D) | Selective inhibitory cyclic peptide.[5][6][7] | Cyclic Peptide |
| Sotorasib (AMG 510) | K-Ras(G12C) | Covalently and irreversibly binds to the cysteine in K-Ras(G12C), locking it in an inactive state.[8][9][10] | Small Molecule |
| Adagrasib (MRTX849) | K-Ras(G12C) | Selectively and irreversibly binds to K-Ras(G12C), locking it in an inactive GDP-bound state.[4][11] | Small Molecule |
Table 2: Quantitative Performance Data of K-Ras Inhibitors
| Inhibitor | Parameter | Value | Cell Lines / Conditions |
| This compound | Binding Affinity (Ki) | 22 nM | - |
| Cell Growth Suppression (A427, K-Ras G12D) | 21.1% of control at 30 µM | Human lung carcinoma | |
| Cell Growth Suppression (PANC-1, K-Ras G12D) | 50.1% of control at 30 µM | Human pancreas carcinoma | |
| ERK Phosphorylation Reduction (A427) | 26.0% of control at 30 µM | Human lung carcinoma | |
| ERK Phosphorylation Reduction (PANC-1) | 57.6% of control at 30 µM | Human pancreas carcinoma | |
| KRpep-2d | IC50 | 1.6 nM[5][6] | Cell-free enzyme assay |
| Binding Affinity (Kd) | 8.9 nM[5] | - | |
| Cell Growth Suppression (A427, K-Ras G12D) | 48.3% of control at 30 µM[7] | Human lung carcinoma | |
| Sotorasib (AMG 510) | p-ERK IC50 | Varies by cell line | K-Ras(G12C) mutant cell lines |
| Adagrasib (MRTX849) | Objective Response Rate (NSCLC) | Data from clinical trials[4] | Patients with K-Ras(G12C) mutated NSCLC |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
1. K-Ras(G12D) Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To quantify the binding affinity of this compound to the K-Ras(G12D) protein.
-
Principle: This assay measures the proximity of a donor and acceptor fluorophore. Tagged K-Ras(G12D) protein and a tagged effector protein (e.g., c-RAF) are used. When they interact, the fluorophores are brought close together, generating a FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.
-
Protocol:
-
Recombinant, purified K-Ras(G12D) protein loaded with a non-hydrolyzable GTP analog (e.g., GppNHp) is used.
-
The K-Ras(G12D) protein is tagged (e.g., with GST) and the effector protein (e.g., the Ras-binding domain of c-RAF) is also tagged (e.g., with His).
-
A terbium-labeled anti-tag antibody (donor) and a fluorescently-labeled anti-tag antibody (acceptor) are used.
-
In a 384-well plate, incubate varying concentrations of this compound with the tagged K-Ras(G12D) and effector proteins.
-
Add the donor and acceptor antibodies and incubate to allow for binding.
-
Measure the fluorescence intensity at the emission wavelengths of the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) using a HTRF-compatible plate reader.
-
The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of the K-Ras(G12D)-effector interaction. The Ki value is determined by fitting the data to a suitable binding model.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines with different K-Ras mutation statuses.
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cell lines (e.g., A427 [K-Ras G12D], PANC-1 [K-Ras G12D], A549 [K-Ras G12S], MIA PaCa-2 [K-Ras G12C], H1975 [WT K-Ras]) in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., up to 30 µM) or a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
3. Western Blot for Phosphorylated ERK (p-ERK)
-
Objective: To determine the effect of this compound on the downstream signaling of the K-Ras pathway by measuring the phosphorylation of ERK.
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (in this case, phosphorylated ERK and total ERK).
-
Protocol:
-
Seed cells (e.g., A427 or PANC-1) in 6-well plates and grow to about 80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 30 µM) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against p-ERK (e.g., anti-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualizations
Caption: K-Ras(G12D) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming the on-target effects of this compound.
References
- 1. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Understanding the influence of AMG 510 on the structure of KRASG12C empowered by molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. selleckchem.com [selleckchem.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Comparative Analysis of the Therapeutic Index: KS-58 versus Adagrasib
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic index and preclinical characteristics of the investigational K-Ras(G12D)-inhibitory peptide, KS-58, and the clinically approved K-Ras(G12C) inhibitor, Adagrasib. The objective of this document is to present available experimental data to aid researchers in evaluating the therapeutic potential of these two distinct approaches to targeting KRAS-mutant cancers.
Introduction
Mutations in the KRAS gene are among the most common oncogenic drivers, but for decades they have been considered largely "undruggable." The development of targeted therapies against specific KRAS mutations represents a significant advancement in oncology. This guide focuses on two such agents: this compound, a novel bicyclic peptide designed to inhibit the K-Ras(G12D) mutation, and Adagrasib, a small molecule inhibitor of the K-Ras(G12C) mutation. The therapeutic index, a quantitative measure of a drug's safety margin, is a critical parameter in drug development. This guide will evaluate the available preclinical data to compare the therapeutic indices of this compound and Adagrasib.
Mechanism of Action
This compound is a derivative of the artificial cyclic peptide KRpep-2d and functions as a selective inhibitor of the K-Ras(G12D) mutation.[1] In its active, GTP-bound state, K-Ras promotes downstream signaling pathways that drive cell proliferation and survival. This compound selectively binds to the K-Ras(G12D) mutant protein, blocking its interaction with effector proteins and thereby inhibiting downstream signaling.[1]
Adagrasib (MRTX849) is an orally bioavailable small molecule that covalently and irreversibly binds to the cysteine residue of the K-Ras(G12C) mutant protein. This locks K-Ras(G12C) in an inactive, GDP-bound state, leading to the inhibition of downstream signaling pathways.[2]
The fundamental difference in their targets—the G12D versus the G12C mutation of the K-Ras protein—underlies their distinct therapeutic applications.
Signaling Pathway
Both this compound and Adagrasib target the aberrant signaling cascade initiated by mutant K-Ras. The primary downstream pathways affected are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell growth, proliferation, and survival.
Caption: Simplified K-Ras Signaling Pathway and Points of Inhibition.
Quantitative Data Presentation
The following table summarizes the available preclinical data for this compound and Adagrasib. It is important to note that a direct comparison of the therapeutic index is challenging due to the lack of quantitative toxicity data for this compound and the absence of head-to-head studies.
| Parameter | This compound | Adagrasib |
| Target | K-Ras(G12D) | K-Ras(G12C) |
| Molecule Type | Bicyclic Peptide | Small Molecule |
| Administration | Intravenous | Oral |
| Effective Dose (Mice) | Not explicitly defined; anti-tumor activity observed with intravenous injection.[1] | 30-100 mg/kg daily demonstrated tumor regression in xenograft models.[2][3] |
| Toxicity Data (Mice) | "No obvious systemic adverse effects" reported.[4] No Maximum Tolerated Dose (MTD) or LD50 data available. | No MTD was formally defined in some preclinical studies.[5] Well-tolerated at effective doses.[6] |
| Therapeutic Index | Not determined due to lack of quantitative toxicity data. | Not explicitly calculated, but preclinical studies suggest a favorable therapeutic window. |
Experimental Protocols
1. Determination of Therapeutic Index in Preclinical Models
The therapeutic index (TI) is typically calculated as the ratio of the toxic dose to the therapeutic dose (TD50/ED50 or LD50/ED50). In a preclinical oncology setting, this is often assessed through a series of experiments:
-
Efficacy Studies (e.g., Xenograft Models):
-
Cell Line and Animal Model: Human cancer cell lines with the target mutation (K-Ras(G12D) for this compound; K-Ras(G12C) for Adagrasib) are implanted subcutaneously into immunocompromised mice (e.g., NSG mice).
-
Dosing: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The investigational drug is administered at various doses and schedules.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Endpoint: The study continues until tumors in the control group reach a predetermined maximum size. The effective dose (e.g., ED50, the dose causing 50% tumor growth inhibition) is determined.
-
-
Toxicity Studies (e.g., Maximum Tolerated Dose):
-
Dose Escalation: The drug is administered to non-tumor-bearing mice at escalating doses.
-
Monitoring: Animals are monitored for signs of toxicity, including weight loss, changes in behavior, and other clinical signs.
-
Endpoint: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% weight loss or mortality).
-
Caption: Workflow for Preclinical Therapeutic Index Determination.
2. Pharmacokinetic Analysis
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, which influences its efficacy and toxicity.
-
Procedure:
-
A single dose of the compound is administered to mice (intravenously for this compound, orally for Adagrasib).
-
Blood samples are collected at various time points.
-
The concentration of the drug in the plasma is measured using methods like LC-MS/MS.
-
Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated.
-
Discussion and Conclusion
The evaluation of the therapeutic index for this compound and Adagrasib is constrained by the available preclinical data. This compound, a K-Ras(G12D)-targeting peptide, has shown anti-tumor activity in vivo with no reported systemic adverse effects, suggesting a potentially favorable safety profile.[4] However, the lack of quantitative toxicity data precludes the calculation of a formal therapeutic index.
Adagrasib, a small molecule inhibitor of K-Ras(G12C), has a more extensive preclinical and clinical dataset. Preclinical studies have demonstrated its efficacy at well-tolerated doses, indicating a promising therapeutic window.[2][6] The oral bioavailability of Adagrasib is a significant advantage for clinical development.
The comparison between a peptide-based therapeutic (this compound) and a small molecule (Adagrasib) also highlights differences in their likely pharmacokinetic and pharmacodynamic properties. Peptides often have shorter half-lives and may face challenges with cell permeability, whereas small molecules can be designed for oral administration and broader distribution.
Caption: Logical Comparison of this compound and Adagrasib.
References
- 1. Generation of this compound as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Long Overdue Targeted Treatment for KRAS Mutations in NSCLC: Spotlight on Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The K-Ras(G12D)-inhibitory peptide this compound suppresses growth of murine CT26 colorectal cancer cell-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
Safety Operating Guide
Proper Disposal of KS-58: A Procedural Guide for Laboratory Personnel
Disclaimer: No publicly available information could be found for a chemical specifically named "KS-58." This designation may be an internal research code, a novel compound, or a placeholder. The following guide provides a general framework for the safe disposal of a new or uncharacterized chemical substance. This procedure is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers must always consult their institution's Environmental Health & Safety (EHS) office for definitive guidance.[1][2]
The proper management of chemical waste is a critical component of laboratory safety and regulatory compliance.[1] Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with unknown identities.[3] Therefore, a systematic approach must be taken when handling novel compounds like this compound.
Phase 1: Preliminary Assessment and Characterization
Before generating waste, a hazard assessment should be conducted. For a novel compound, this involves predicting potential hazards based on its chemical structure, reviewing data for similar compounds, and planning experiments to use the smallest possible quantities, thereby minimizing waste generation.[2][4][5]
Once a waste stream containing this compound is generated, the primary goal is to provide as much information as possible to EHS personnel.[6] Assume the compound is hazardous and handle it with appropriate Personal Protective Equipment (PPE) in a chemical fume hood.[6]
Experimental Protocol: Waste Characterization
To ensure safe handling and disposal, a preliminary characterization of the this compound waste stream is necessary. This should only be performed by trained personnel.[6]
-
pH and Corrosivity Test:
-
Flammability (Flash Point) Test:
-
Objective: To determine the flash point of a liquid waste sample to assess its ignitability.[7]
-
Methodology: Use a small-scale closed-cup flash point tester. A small volume of the liquid waste is slowly heated, and an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.[2] A flash point below 60°C (140°F) defines an ignitable hazardous waste.[7]
-
-
Reactivity Screening:
-
Objective: To identify any potentially dangerous reactions.
-
Methodology: In a controlled setting, a very small amount of the substance may be carefully tested for reactivity with water, air, or other common laboratory chemicals.[6] This should only be performed if there is a strong reason to suspect reactivity and with extreme caution.[6][8]
-
The quantitative data gathered from these tests should be compiled to assist EHS in proper waste classification.
| Parameter | Result | Regulatory Limit | Hazard Classification |
| pH | e.g., 1.8 | ≤ 2 or ≥ 12.5 | Corrosive[4] |
| Flash Point | e.g., 45°C | < 60°C (140°F) | Ignitable[7] |
| Reactivity | e.g., Gas evolution with water | Violent reaction with water | Reactive[4] |
| Toxicity | List known/suspected components | Varies by component | Toxic[4] |
Table 1: Example Waste Characterization Profile for this compound. This table must be completed with actual experimental data for the waste stream.
Phase 2: Segregation, Labeling, and Storage
Proper segregation, containment, and labeling are crucial to prevent accidental mixing of incompatible materials and to ensure regulatory compliance.[9][10]
Procedural Steps:
-
Segregation: At the point of generation, immediately segregate waste containing this compound from all other waste streams.[2] Do not mix unknown waste with other types of waste.[11] Special wastes like cyanides, sulfides, and oxidizers should always be collected individually.[7]
-
Containment: Use a chemically compatible, leak-proof container that can be securely sealed.[11][12] For liquid waste, secondary containment should be used.[12] The container must be kept closed except when adding waste.[4][9]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[6] Affix a hazardous waste label provided by your institution's EHS department.[12] The label must include:
-
Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[4][10] Ensure it is stored away from incompatible materials.[10]
Phase 3: Disposal and Removal
Disposal of hazardous waste must be coordinated through your institution's EHS office, which will manage the final removal by a licensed disposal vendor.[11]
Procedural Steps:
-
Complete a Waste Profile: Your EHS office will likely require a hazardous waste profile sheet or an online pickup request form.[11][13] Provide all available information, including:
-
Request Pickup: Submit the waste pickup request to EHS as soon as the container is full.[12][14] A maximum of 55 gallons of hazardous waste may be stored in an SAA.[4] Once this limit is reached, the waste must be removed within three days.[4]
-
Documentation: Maintain records of all waste generated and disposed of in accordance with your laboratory's and institution's policies.
Below is a diagram illustrating the workflow for the proper disposal of a novel chemical compound like this compound.
Caption: Workflow for the safe handling and disposal of the novel compound this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. kamatlab.com [kamatlab.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. unomaha.edu [unomaha.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 14. vumc.org [vumc.org]
Personal protective equipment for handling KS-58
Identifying "KS-58" for Safe Handling
Initial searches for "this compound" did not yield a definitive identification of a specific chemical compound. This designation may be an internal laboratory code, a product identifier specific to a manufacturer, or an abbreviation not in widespread use. Without a precise chemical identity, providing specific personal protective equipment (PPE) recommendations is not possible and could be dangerously misleading. One available Safety Data Sheet (SDS) is for a product named "KS-5800," a water-based acrylic solution, which may or may not be the substance .
To ensure your safety, it is crucial to accurately identify the material you are handling.
Immediate Steps to Identify Your Substance
Before handling a substance with an unfamiliar identifier, follow these procedural steps to obtain the necessary safety information:
-
Check the Container Label: Look for a full chemical name, a Chemical Abstracts Service (CAS) number, or the manufacturer's name and product number.
-
Locate the Safety Data Sheet (SDS): The SDS is the primary source of safety information. Your laboratory is required to have an SDS for every chemical on site. If you cannot find it, contact the manufacturer or supplier with the information from the container label to request a copy.
-
Consult Your Environmental Health and Safety (EHS) Office: Your institution's EHS office is a critical resource for chemical safety. They can assist in identifying the substance and provide specific guidance on handling, storage, and disposal.
-
Perform a Risk Assessment: Once the chemical is identified, a thorough risk assessment should be conducted to understand its specific hazards (e.g., toxicity, flammability, reactivity) and determine the necessary safety precautions.
General PPE for Handling Unidentified Chemicals
In the absence of specific information, treat the substance as potentially hazardous. The following table summarizes general PPE recommendations based on the physical form and potential hazards of an unidentified chemical. This is not a substitute for the specific guidance found in an SDS.
| Hazard Category | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Hazard Solid/Liquid | General laboratory ventilation | Safety glasses with side shields | Standard nitrile gloves | Laboratory coat | Not generally required |
| Volatile or Dust-Forming Solid | Chemical fume hood or ventilated enclosure | Chemical safety goggles or face shield | Chemical-resistant gloves (consult compatibility chart) | Laboratory coat | May be required; consult SDS |
| Corrosive Liquid | Chemical fume hood | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., neoprene, butyl rubber) | Chemical-resistant apron over laboratory coat | May be required for vapors or mists |
| Toxic or Potent Compound | Chemical fume hood, glove box, or other containment | Chemical safety goggles | Double-gloving with compatible chemical-resistant gloves | Laboratory coat, possibly disposable sleeves or gown | Required if handling outside of containment; consult SDS for appropriate respirator |
Standard Operational and Disposal Plan for a Novel Compound
The following workflow provides a step-by-step guide for safely managing a newly acquired or unidentified research compound.
Caption: Workflow for the safe handling of novel or unidentified compounds.
This structured approach ensures that all safety and logistical considerations are addressed before, during, and after the handling of any chemical, particularly those with which you are not yet familiar. Always prioritize safety by positively identifying a substance before use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
